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Dickkopf-related protein 1 (20-29)

Cat. No.: B1575200
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Description

Historical Context and Discovery of DKK1 as a Wnt Antagonist

The discovery of Dickkopf-1 (DKK1) dates back to 1998, when it was identified in the frog species Xenopus laevis as a secreted protein essential for head formation during embryonic development. wikipedia.orgmdpi.com The name "Dickkopf" is German for "stubborn" or "thick head," a nod to its role in inducing head formation. wikipedia.org Subsequent research established DKK1 as a potent antagonist of the canonical Wnt signaling pathway. mdpi.comnih.gov This pathway is crucial for a multitude of developmental processes, and its dysregulation is a hallmark of many cancers. mdpi.com DKK1 exerts its inhibitory effect by binding to the LRP5/6 co-receptors, thereby preventing the formation of a functional signaling complex with Wnt ligands and Frizzled receptors. mdpi.comresearchgate.netaacrjournals.org This action leads to the degradation of β-catenin and the subsequent turning off of Wnt target genes. researchgate.net

Overview of the Dickkopf Family of Secreted Proteins (DKK1-4)

DKK1 is the most extensively studied member of the Dickkopf family, which in vertebrates consists of four secreted glycoproteins: DKK1, DKK2, DKK3, and DKK4. wikipedia.orgnih.gov DKK1, DKK2, and DKK4 share a high degree of structural similarity and all function as inhibitors of the Wnt signaling pathway by binding to LRP5/6 co-receptors. wikipedia.orgresearchgate.net DKK3, however, differs structurally with the presence of a Soggy domain at its N-terminus and its mechanism of Wnt antagonism is less clear. wikipedia.orgresearchgate.net A related protein, known as Soggy or DKKL1, is also considered part of this family. wikipedia.orggenscript.com The members of the DKK family are evolutionarily conserved and play vital roles in various aspects of vertebrate development. ebi.ac.uk

General Structural Organization of DKK1 and its Conserved Cysteine-Rich Domains

Human DKK1 is a glycoprotein (B1211001) composed of 266 amino acids with a molecular weight of approximately 29 kDa. wikipedia.orgdovepress.com A key structural feature of DKK1 is the presence of two highly conserved cysteine-rich domains (CRDs): an N-terminal CRD (Cys-1) and a C-terminal CRD (Cys-2), each containing ten cysteine residues. researchgate.netnih.gov These domains are separated by a linker region of variable length. nih.gov The C-terminal cysteine-rich domain (Cys-2) is particularly important as it is responsible for the direct interaction with the LRP5 and LRP6 co-receptors, which is essential for its Wnt antagonistic activity. researchgate.netresearchgate.netnih.gov The protein also contains an N-terminal signal sequence of 20-30 amino acids that directs its secretion out of the cell. cusabio.com

Specificity of Dickkopf-related protein 1 (20-29) within DKK1 Research

Within the full-length DKK1 protein, the specific peptide fragment spanning amino acids 20-29 has emerged as a focal point of significant research interest due to its immunological properties.

Identification as a T-Cell Epitope and Tumor-Associated Antigen

The Dickkopf-related protein 1 (20-29) peptide has been identified as a potent T-cell epitope, meaning it can be recognized by T-cells of the immune system. nih.gov Specifically, it has been shown to be an HLA-A0201-binding epitope. nih.govnih.gov This is significant because HLA-A0201 is a common human leukocyte antigen (HLA) type. The ability of this peptide to be presented by HLA molecules on the surface of cancer cells allows for its recognition by cytotoxic T-lymphocytes (CTLs), which can then target and kill the cancer cells. nih.gov This has led to the classification of DKK1, and specifically this peptide, as a tumor-associated antigen (TAA). nih.govashpublications.org A crucial characteristic of an ideal TAA is its high expression in tumor cells with limited or no expression in normal tissues. DKK1 fits this profile, as it is overexpressed in various cancers like multiple myeloma, lung cancer, and breast cancer, but has restricted expression in most normal adult tissues, with the exception of the placenta and prostate. nih.govnih.govnih.gov

Context of Research Focusing on this Specific Peptide Sequence

Research centered on the DKK1 (20-29) peptide is primarily driven by its potential in cancer immunotherapy. nih.govnih.gov Studies have demonstrated that T-cells specific to this peptide can be generated from both healthy donors and cancer patients. nih.gov These peptide-specific T-cells have been shown to effectively lyse DKK1-positive myeloma cells in vitro, confirming that this peptide is naturally processed and presented by tumor cells. nih.govashpublications.org Furthermore, a DKK1-specific T-cell clone targeting this peptide has been shown to exhibit polyfunctionality, secreting a range of cytokines and chemokines that can contribute to a robust anti-tumor immune response. nih.gov This body of research provides a strong rationale for the development of immunotherapeutic strategies, such as cancer vaccines and adoptive T-cell therapies, that target the DKK1 (20-29) epitope. nih.gov

Significance of DKK1 and its Fragments in Biological Systems and Pathological States

The importance of DKK1 extends beyond its role as a T-cell epitope. As a key antagonist of the Wnt signaling pathway, DKK1 is fundamentally involved in embryonic development, including processes like anterior-posterior patterning and limb formation. nih.govresearchgate.net In adults, dysregulation of DKK1 expression is implicated in a variety of pathological conditions.

Elevated levels of DKK1 are associated with several diseases, including osteoporosis, Alzheimer's disease, and various cancers. nih.govfrontiersin.orgnih.gov In the context of cancer, DKK1 has a dual role. While it can act as a tumor suppressor by inhibiting the often oncogenic Wnt pathway, it can also promote tumor progression in certain contexts. mdpi.comnih.gov For instance, high levels of DKK1 in the bone marrow of multiple myeloma patients are linked to the development of osteolytic bone lesions. nih.govwikipedia.orgproquest.com In some cancers, DKK1 overexpression is associated with poor prognosis and metastasis. nih.govfrontiersin.org Conversely, in other cancers like colorectal cancer, DKK1 expression may be downregulated. mdpi.comdovepress.com DKK1 can also influence tumor growth through pathways independent of Wnt signaling, for example, by binding to the CKAP4 receptor and activating the PI3K/Akt signaling pathway. nih.govresearchgate.net The multifaceted roles of DKK1 and its fragments underscore their importance as diagnostic markers, prognostic indicators, and therapeutic targets. mdpi.comnih.gov

Properties

sequence

ALGGHPLLGV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Dickkopf-related protein 1 (20-29)

Origin of Product

United States

Molecular Mechanisms and Signaling Pathways Modulated by Dkk1

Canonical Wnt/β-Catenin Signaling Pathway Antagonism

DKK1 is a well-established inhibitor of the canonical Wnt/β-catenin signaling pathway. kactusbio.comnih.govcreative-biogene.com This pathway is crucial for embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. nih.govnih.gov DKK1 exerts its inhibitory effect by preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex, which is the initial step in activating the canonical pathway.

Interaction with Low-Density Lipoprotein Receptor-Related Proteins (LRP5/6)

The primary mechanism of DKK1-mediated Wnt antagonism involves its direct, high-affinity binding to the Wnt co-receptors, Low-Density Lipoprotein Receptor-Related Proteins 5 and 6 (LRP5/6). nih.govnih.govnih.gov DKK1 functions as a bipartite inhibitor, meaning different regions of the DKK1 protein interact with distinct domains of the LRP5/6 ectodomain. nih.gov

The DKK1 protein contains two conserved cysteine-rich domains (CRDs): an N-terminal CRD1 and a C-terminal CRD2. jci.org The C-terminal domain of DKK1 (Dkk1_C) binds to the third and fourth β-propeller domains (P3P4) of LRP6, while the N-terminal region of DKK1 binds to the first and second β-propeller domains (P1P2). nih.govnih.gov This dual interaction allows a single DKK1 molecule to effectively occupy both major Wnt-binding regions on the LRP6 ectodomain, thereby inhibiting a broad range of Wnt proteins that bind to these different sites. nih.govnih.gov By binding to LRP5/6, DKK1 competitively blocks the interaction between Wnt proteins and their co-receptors, thus preventing the signal transduction that leads to β-catenin stabilization. frontiersin.orgresearchgate.netresearchgate.net

Interacting ProteinsBinding DomainsKey Findings
DKK1 and LRP5/6DKK1_C binds to LRP6(P3P4); DKK1_N binds to LRP6(P1P2). nih.govDKK1 acts as a bipartite inhibitor, blocking different Wnt proteins from binding to LRP6. nih.govnih.gov
Wnt3a and LRP6Binds to LRP6(P3P4). nih.govBinding is competitively inhibited by DKK1_C. nih.gov
Wnt9b and LRP6Binds to LRP6(P1P2). nih.govBinding is inhibited by the N-terminal region of DKK1. nih.govnih.gov

Role of Kremen Transmembrane Proteins in Complex Formation and Receptor Internalization

The inhibitory action of DKK1 on Wnt signaling can be significantly enhanced by the Kremen family of single-pass transmembrane proteins (Kremen1 and Kremen2). frontiersin.orgbohrium.com DKK1 forms a ternary complex with LRP5/6 and Kremen on the cell surface. aacrjournals.orgresearchgate.net In this complex, DKK1 acts as a bridge, simultaneously binding to LRP6 and Kremen. researchgate.net

The formation of this DKK1-LRP6-Kremen complex induces the rapid endocytosis and removal of the LRP6 co-receptor from the cell surface. frontiersin.orgresearchgate.net This internalization process effectively clears the receptor from the plasma membrane, rendering the cell unresponsive to Wnt signals. nih.gov While Kremen proteins are potent enhancers of DKK1-mediated antagonism, some studies suggest they may not be absolutely essential for DKK1's inhibitory function, which can also occur through simple competitive binding to LRP5/6. frontiersin.orgnih.gov The requirement for Kremen may depend on the cellular context and the expression levels of LRP5/6. nih.gov

Impact on β-Catenin Stability, Degradation, and Nuclear Translocation

By blocking the activation of the Wnt signaling cascade at the receptor level, DKK1 ensures the continued activity of the β-catenin "destruction complex." This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen (B147801) Synthase Kinase 3β (GSK-3β), and Casein Kinase 1α (CK1α), phosphorylates β-catenin. researchgate.net Phosphorylated β-catenin is recognized by E3 ubiquitin ligases, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov

Therefore, in the presence of DKK1, β-catenin levels in the cytoplasm remain low. nih.govresearchgate.net This prevents its accumulation and subsequent translocation into the nucleus. creative-biogene.com Without nuclear β-catenin, the transcription of Wnt target genes, which are regulated by the T-cell factor/lymphocyte-enhancer-binding factor (TCF/LEF) family of transcription factors, is repressed. researchgate.net The net result of DKK1 activity on the canonical Wnt pathway is the suppression of gene expression that controls cell proliferation, differentiation, and survival. creative-biogene.comnih.gov

Non-Canonical Wnt Signaling Pathway Modulation by DKK1

While primarily known as a canonical Wnt inhibitor, DKK1 can also modulate non-canonical, β-catenin-independent Wnt pathways. nih.govresearchgate.net One proposed mechanism suggests that by binding to LRP5/6, DKK1 may increase the availability of Wnt ligands and Frizzled receptors to engage in non-canonical signaling. frontiersin.org This can lead to the activation of pathways such as the Wnt/JNK (c-Jun N-terminal kinase) pathway. nih.govfrontiersin.org In some cancer cells, DKK1 has been observed to activate JNK signaling without affecting β-catenin levels, which can promote cell invasion and tumor growth. frontiersin.org

Wnt-Independent Signaling Pathways Activated or Modulated by DKK1

Beyond its role in modulating Wnt signaling, DKK1 can initiate its own signaling cascades completely independent of the Wnt pathway. This function is mediated through a distinct receptor, revealing a dual functionality for DKK1 as both a Wnt antagonist and a signaling ligand in its own right. nih.govnih.gov

DKK1/Cytoskeletal-Associated Protein 4 (CKAP4)/PI3K/Akt Pathway Activation

Recent research has identified Cytoskeletal-Associated Protein 4 (CKAP4), a type II transmembrane protein, as a novel high-affinity receptor for DKK1. nih.govjci.orgnih.gov The binding affinity of DKK1 to CKAP4 is comparable to its affinity for LRP6. jci.orgnih.gov This interaction is structurally distinct from the DKK1-LRP6 binding; DKK1's N-terminal CRD1 domain binds to CKAP4, whereas the CRD2 domain is responsible for LRP6 binding. nih.govoup.com

Upon binding of DKK1 to CKAP4, a signaling cascade is initiated that activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway. jci.orgnih.govresearchgate.net The binding event leads to the recruitment of the p85 regulatory subunit of PI3K to the proline-rich intracellular domain of CKAP4. nih.govoup.comnih.gov This interaction activates PI3K, which in turn phosphorylates and activates Akt. jci.orgnih.gov The DKK1-CKAP4-PI3K-Akt signaling axis has been shown to promote cell proliferation and is implicated in the progression of several cancers, including pancreatic, lung, and gastric cancers. jci.orgnih.govnih.gov This proliferative signaling stands in contrast to DKK1's canonical role as an inhibitor of the pro-proliferative Wnt/β-catenin pathway. nih.gov

Pathway ComponentRole in DKK1/CKAP4 SignalingDownstream Effect
DKK1Ligand; binds to CKAP4 via its CRD1 domain. nih.govoup.comInitiates the signaling cascade.
CKAP4Transmembrane receptor for DKK1. jci.orgnih.govRecruits PI3K upon DKK1 binding. nih.gov
PI3K (p85 subunit)Binds to the proline-rich domain of CKAP4. nih.govoup.comBecomes activated and phosphorylates downstream targets.
AktSerine/threonine kinase.Is phosphorylated and activated by PI3K, promoting cell proliferation and survival. jci.orgnih.govresearchgate.net

Involvement in c-Jun NH2-terminal Kinase (JNK) Pathway

Dickkopf-related protein 1 (DKK1) participates in signaling pathways beyond its well-known role as a canonical Wnt inhibitor, including the c-Jun NH2-terminal kinase (JNK) pathway. nih.gov The JNKs, which are also known as stress-activated protein kinases, are involved in cellular responses to stress, apoptosis, and inflammation. nih.gov Evidence suggests that DKK1 can activate JNK signaling through a β-catenin-independent mechanism. nih.govresearchgate.net

One proposed model for this activation is that the competitive binding of DKK1 to the LRP5/6 co-receptor may shift Frizzled (Fz) receptors towards the JNK pathway due to a higher availability of Wnt ligands for this alternative signaling route. nih.govresearchgate.netresearchgate.net This activation of JNK signaling by DKK1 has been observed in various cancer cells, including prostate cancer, ovarian cancer, and osteosarcoma, where it was associated with the promotion of cell invasion or tumor growth without affecting β-catenin levels. nih.govfrontiersin.org In the context of multiple myeloma, DKK1 expression is responsive to the JNK signaling cascade, which can be initiated by oxidative stress. frontiersin.orgnih.gov This suggests that modulating the JNK pathway could be a strategy for inhibiting DKK1 and treating associated bone disease. nih.gov

Furthermore, in neurological contexts, the DKK1-driven activation of the Wnt-Planar Cell Polarity (PCP)-JNK signaling pathway has been implicated in mediating neurotoxicity. nih.gov Studies in primary neurons have shown that DKK1 treatment leads to an increase in activated JNK1. nih.gov The inhibition of the JNK pathway has been shown to counteract DKK1-induced apoptosis in certain cellular models. researchgate.net Overexpression of DKK1 in canine prostate cancer cells has also been shown to activate the noncanonical Wnt/JNK signaling pathway, leading to increased tumor growth. nih.gov

Cell/System Studied Effect of DKK1 on JNK Pathway Observed Outcome Reference
Prostate Cancer Cells Activation of JNK signaling Promotion of cell invasion/tumor growth nih.govfrontiersin.org
Ovarian Cancer Cells Activation of JNK signaling Promotion of cell invasion/tumor growth nih.govfrontiersin.org
Osteosarcoma Activation of JNK signaling Promotion of cell invasion/tumor growth nih.govfrontiersin.org
Multiple Myeloma Plasma Cells DKK1 expression is induced by JNK signaling (via oxidative stress) DKK1 expression regulated by JNK cascade frontiersin.orgnih.gov
Primary Neurons Activation of Wnt-PCP-JNK signaling Induction of neurotoxic gene expression nih.gov
Canine Prostate Cancer Cells Activation of noncanonical Wnt/JNK pathway Increased tumor growth and bone metastasis nih.gov

Interaction with TGF-β1 Signaling Pathways

DKK1 demonstrates a complex and often reciprocal relationship with the Transforming Growth Factor-β1 (TGF-β1) signaling pathway. In hepatocellular carcinoma (HCC), DKK1 has been shown to facilitate tumor invasion and migration, an effect that appears to be mediated through TGF-β1. plos.orgresearchgate.net Studies have indicated that DKK1 treatment can induce TGF-β expression, and inhibiting TGF-β1 abrogates the pro-invasive effects of DKK1 on HCC cell lines. plos.org This suggests that DKK1's oncogenic role in this context is dependent on its ability to remodel the tumor microenvironment, at least in part by inducing TGF-β1. plos.orgresearchgate.net

Conversely, the TGF-β pathway can regulate the expression of DKK1. In the context of fibrotic diseases, TGF-β signaling has been shown to decrease the expression of DKK1. nih.gov This reduction in DKK1, a Wnt antagonist, subsequently leads to the activation of the canonical Wnt pathway, which plays a key role in the pathogenesis of fibrosis. nih.gov This interaction highlights a crosstalk mechanism where TGF-β promotes fibrosis by suppressing an inhibitor of the pro-fibrotic Wnt pathway. nih.gov In cystic fibrosis airway epithelium, it has been noted that TGF-β1-induced DKK1 expression may be responsible for the inhibition of the Wnt pathway. biorxiv.org This interplay suggests that the context and cell type are critical determinants of the outcome of the DKK1 and TGF-β1 interaction.

Context/Disease Nature of Interaction Functional Consequence Reference
Hepatocellular Carcinoma (HCC) DKK1 induces TGF-β1 expression. DKK1 promotes tumor invasion and migration via TGF-β1. plos.orgresearchgate.net
Fibrotic Diseases TGF-β signaling decreases DKK1 expression. Activation of the canonical Wnt pathway, promoting fibrosis. nih.gov
Cystic Fibrosis Airway Epithelium TGF-β1 induces DKK1 expression. Inhibition of the Wnt pathway. biorxiv.org
Papillary Thyroid Carcinoma WNT and TGF-β pathways cooperate. Drives fibrotic and metastatic microenvironment formation. ebiotrade.com

Regulation of Calcium Signaling (Ca2+-CAMK2A-CREB1 pathway) in Osteoblast Differentiation

While DKK1 is a known antagonist of the canonical Wnt/β-catenin pathway, which is crucial for osteoblast differentiation, it also plays a distinct role in the later stages of this process, specifically in matrix mineralization, through a non-canonical pathway involving calcium signaling. nih.govnih.gov Research has demonstrated that DKK1 promotes the matrix mineralization of osteoblasts by regulating the Ca2+-CAMK2A-CREB1 pathway. nih.govnih.govkoreascience.krsemanticscholar.org

During osteoblast differentiation, DKK1 expression increases and has been shown to enhance intracellular calcium (Ca2+) influx. nih.govkoreascience.kr This increase in cytoplasmic calcium activates Ca2+/calmodulin-dependent protein kinase II Alpha (CAMK2A). nih.govkoreascience.kr Activated CAMK2A, in turn, phosphorylates the cAMP response element-binding protein 1 (CREB1). nih.gov The phosphorylated form of CREB1 (p-CREB1) then translocates into the nucleus, where it regulates the transcription of genes essential for bone mineralization. nih.govkoreascience.kr

Studies using DKK1 overexpression in osteoprogenitor cells showed promoted matrix mineralization but not matrix maturation. nih.govkoreascience.kr Conversely, the knockdown of DKK1 in an osteosarcoma cell line resulted in reduced nuclear translocation of p-CREB1 and decreased matrix mineralization. nih.govkoreascience.kr This evidence collectively suggests that DKK1 is a crucial regulator of bone mineralization in osteoblasts, acting through the Ca2+-CAMK2A-CREB1 signaling axis, independent of its inhibitory effects on the canonical Wnt pathway. nih.govnih.govsemanticscholar.org

Component Role in the Pathway Effect of DKK1 Reference
DKK1 Initiates the signaling cascade Increases during osteoblast differentiation nih.gov
Ca2+ Influx Increases intracellular calcium concentration Stimulated by DKK1 nih.govkoreascience.kr
CAMK2A Activated by increased intracellular Ca2+ Phosphorylation (p-CAMK2A) is increased by DKK1 nih.gov
CREB1 Phosphorylated by activated CAMK2A Phosphorylation (p-CREB1) is increased by DKK1 nih.gov
p-CREB1 Translocates to the nucleus Nuclear translocation is increased by DKK1 nih.govkoreascience.kr
Matrix Mineralization Final stage of osteoblast differentiation Promoted by the DKK1-activated pathway nih.govnih.govkoreascience.kr

Crosstalk and Interplay with Other Intracellular and Extracellular Signaling Cascades

DKK1's function extends beyond the Wnt, JNK, and TGF-β pathways, engaging in significant crosstalk with a variety of other signaling cascades. This interplay allows DKK1 to influence a wide range of cellular processes, from proliferation to cell-cell adhesion.

A notable interaction is with the PI3K/Akt pathway. DKK1 can bind to a receptor known as cytoskeleton-associated protein 4 (CKAP4), which is distinct from its interaction with LRP5/6. nih.govfrontiersin.orgkactusbio.com This binding activates the PI3K/Akt signaling pathway, which is known to stimulate cell proliferation. nih.govresearchgate.netkactusbio.com This mechanism demonstrates how DKK1 can have seemingly contradictory roles, inhibiting growth via the Wnt pathway while promoting it through the PI3K/Akt pathway. kactusbio.com The simultaneous binding of DKK1 to both CKAP4 and LRP6 can further enhance this proliferative signal. nih.govresearchgate.net

DKK1 is also entangled with the Bone Morphogenetic Protein (BMP) signaling pathway. frontiersin.org In some contexts, apoptosis induced by BMP requires the activation of DKK1 to inhibit Wnt signaling, indicating a coordinated interaction between these developmental pathways. frontiersin.org

Furthermore, DKK1 signaling can intersect with pathways regulated by growth factors. For instance, Epidermal Growth Factor (EGF) receptor-mediated signaling has been shown to induce DKK1 expression in hepatocellular carcinoma cells, forming a negative feedback loop. nih.gov DKK1 also participates in crosstalk with the STAT3 signaling pathway in the context of tumor immunity. mdpi.com In papillary thyroid carcinoma, the WNT pathway, which DKK1 modulates, cooperates with both the MAPK and PI3K/AKT pathways to enhance cell survival and metabolic reprogramming. ebiotrade.com Additionally, DKK1 has been found to regulate cell polarity and cell-cell adhesion through mechanisms that are independent of both Wnt/PCP signaling and β-catenin-dependent transcription. nih.gov

Interacting Pathway Mechanism of Crosstalk Functional Outcome Reference
PI3K/Akt Pathway DKK1 binds to the CKAP4 receptor, activating PI3K/Akt. Stimulates cell proliferation. nih.govresearchgate.netfrontiersin.orgkactusbio.com
BMP Pathway BMP-induced apoptosis can require DKK1 activation. Potent inhibition of Wnt signals. frontiersin.org
EGF Signaling EGFR signaling induces DKK1 expression. Creates a negative feedback loop. nih.gov
MAPK & PI3K/AKT (in PTC) WNT pathway (modulated by DKK1) cooperates with MAPK and PI3K/AKT. Enhances cell survival and metabolic reprogramming. ebiotrade.com
Cell Adhesion Signaling DKK1 regulates cell polarity and adhesion. Independent of Wnt/PCP and β-catenin transcription. nih.gov

Biological Functions and Physiological Roles of Dkk1

Embryonic Development and Organogenesis

DKK1 plays a crucial and multifaceted role during the intricate processes of embryonic development and the formation of organs. Its function as a Wnt antagonist is central to many of these developmental events, ensuring the precise spatial and temporal control of cell fate and tissue patterning.

The establishment of the head-to-tail (antero-posterior) axis is a fundamental step in embryonic development. DKK1 is a key player in this process, acting as a "head inducer" by inhibiting Wnt signaling in the anterior region of the embryo. nih.gov This inhibition is crucial for the proper formation of anterior structures. nih.govresearchgate.net In the absence of DKK1, embryos exhibit a loss of anterior characteristics and a shift towards posterior fates, highlighting the protein's essential role in establishing the body plan. researchgate.netbiologists.com Studies in various model organisms have demonstrated that overexpression of DKK1 can lead to an enlarged head, while its absence results in severe head defects. researchgate.net

The development of the head is a complex process that relies on the precise interplay of various signaling molecules. DKK1 is essential for this process, with research showing that DKK1-null mutant embryos lack head structures anterior to the midbrain. nih.gov It is required in the anterior axial mesendoderm for proper head induction. nih.gov DKK1's role as a Wnt antagonist is critical for anterior morphogenesis, and its interaction with other signaling molecules, such as Wnt3, is finely tuned to ensure proper head development. biologists.com The absence of DKK1 leads to an expansion of posteriorizing signals, resulting in a failure to form anterior neural tissues and ultimately a "headless" phenotype. nih.gov

DKK1 is also intricately involved in the development of limbs and somites, the precursor blocks of the vertebrae, ribs, and skeletal muscle. During limb development, DKK1 is expressed in the anterior mesenchyme of the limb bud. nih.gov It plays a role in regulating cell proliferation and programmed cell death, which are critical for shaping the limb and forming distinct digits. nih.gov In mouse models, the absence of DKK1 leads to duplications and fusions of limb digits, a condition known as polysyndactyly. researchgate.net In somitogenesis, the rhythmic and sequential formation of somites, DKK1 is part of a negative feedback loop that contributes to the oscillatory gene expression driving this process. nih.gov

The formation of the eyes is another delicate process where DKK1 plays a critical regulatory role. The correct dosage of DKK1 is crucial for normal eye development, as both too much and too little can lead to defects. nih.gov DKK1 is involved in the separation of the lens from the surface ectoderm and is critical for the closure of the optic fissure. nih.gov Studies have shown that DKK1 haploinsufficiency can result in coloboma, a condition where a gap exists in the structure of the eye. nih.gov Furthermore, DKK1 interacts with other signaling pathways, such as the Sonic hedgehog (Shh) pathway, to coordinate eye induction and anterior head formation. nih.gov Overexpression of DKK1 in the retinal pigment epithelium has been shown to promote eye size growth in early postnatal development. arvojournals.org

The thymus is the primary site for the development and maturation of T-cells, a crucial component of the adaptive immune system. Canonical Wnt signaling is known to be important for the maintenance of thymic epithelial cells (TECs), which create the microenvironment necessary for thymocyte development. nih.gov DKK1, by inhibiting Wnt signaling, plays a regulatory role in this process. Studies have shown that overexpression of DKK1 in TECs leads to rapid thymic degeneration, characterized by a loss of TEC progenitors and a decrease in TEC proliferation. nih.gov This suggests that a balanced level of Wnt signaling, modulated in part by DKK1, is required for maintaining the integrity of the thymic environment and ensuring proper T-cell development.

Bone Homeostasis and Remodeling

In adults, DKK1 is a key regulator of bone remodeling, the continuous process of bone breakdown and formation that maintains skeletal integrity. It primarily acts as an inhibitor of bone formation by antagonizing the Wnt signaling pathway, which is essential for the differentiation of mesenchymal stem cells into osteoblasts (bone-forming cells). nih.govnih.gov

DKK1 is produced by various cells within the bone microenvironment, including osteoblasts and osteocytes. nih.govfrontiersin.org By binding to the LRP5/6 co-receptor, DKK1 prevents Wnt proteins from activating the signaling cascade that leads to osteoblast differentiation and function. frontiersin.org Consequently, elevated levels of DKK1 are associated with reduced bone formation and bone loss. nih.govbohrium.com

Furthermore, DKK1 can also indirectly promote bone resorption (the breakdown of bone by osteoclasts). It does this by inhibiting the production of osteoprotegerin (OPG), a molecule that blocks the formation of osteoclasts, thereby shifting the balance in favor of bone resorption. nih.govnih.gov This dual action of inhibiting bone formation and promoting bone resorption makes DKK1 a significant factor in various bone diseases characterized by bone loss, such as osteoporosis and the bone lesions associated with multiple myeloma. nih.govnih.gov

ConditionEffect of DKK1Research Findings
Glucocorticoid-induced osteoporosis Increased DKK1 levels contribute to bone loss.Preclinical data suggest DKK1 involvement. nih.gov
Estrogen deficiency-mediated osteoporosis DKK1 is implicated in the resulting bone loss.Preclinical data suggest DKK1 involvement. nih.gov
Inflammatory arthritis DKK1 contributes to bone erosion.Anti-Dkk1 antibody prevented bone erosion in a mouse model. nih.gov
Obesity-induced bone loss Upregulated DKK1 drives bone loss.Osteoblast-derived DKK1 is a key factor. nih.gov
Type 1 Diabetes-induced bone loss DKK1 plays a crucial role in regulating osteoclast activity.Dkk1 deficiency mitigated trabecular bone loss in diabetic mice. bohrium.com
Periodontitis Increased DKK1 in periodontal tissue contributes to alveolar bone loss.Osteocytic Dkk-1 is a key factor in the pathogenesis. frontiersin.org

Regulation of Osteoblast Differentiation and Matrix Mineralization

The role of DKK1 in osteoblast differentiation and subsequent matrix mineralization is complex and appears to be context-dependent. While traditionally viewed as an inhibitor of bone formation, recent studies have unveiled a more nuanced function.

DKK1 is known to inhibit the differentiation of mesenchymal stem cells into osteoblasts. nih.gov This inhibitory effect on osteoblast differentiation is a key factor in the bone loss observed in certain diseases. nih.gov However, some research indicates that DKK1 can also play a positive role in the later stages of osteoblast maturation, specifically in matrix mineralization. nih.govresearchgate.netkoreascience.kr

One study demonstrated that DKK1 overexpression in osteoprogenitor cells promoted the mineralization of the extracellular matrix, although it did not affect matrix maturation. nih.govresearchgate.netkoreascience.kr This effect was linked to the non-canonical Wnt pathway, involving an increase in intracellular calcium ion (Ca²⁺) influx and the activation of the Ca²⁺/calmodulin-dependent protein kinase II Alpha (CAMK2A)-cAMP response element-binding protein 1 (CREB1) signaling cascade. nih.govresearchgate.netkoreascience.kr Conversely, the knockdown of DKK1 in an osteosarcoma cell line resulted in reduced matrix mineralization. nih.govresearchgate.netkoreascience.kr

Furthermore, the vitamin D metabolite 1,25-dihydroxyvitamin D3 (1,25D3) has been shown to induce DKK1 expression, which is necessary for the mineralization of osteoblasts. mdpi.com This process involves the binding of 1,25D3 to the vitamin D receptor (VDR) to induce CCAAT/enhancer-binding protein beta (C/EBPβ), which in turn regulates DKK1 expression. mdpi.commdpi.com

Table 1: Research Findings on DKK1's Role in Osteoblast Differentiation and Mineralization

Research Focus Cell/Animal Model Key Findings Reference
DKK1 Overexpression Human Osteoprogenitor Cells Promoted matrix mineralization but not maturation. nih.govresearchgate.netkoreascience.kr
DKK1 Knockdown Human Osteosarcoma Cell Line (SaOS2) Reduced matrix mineralization. nih.govresearchgate.netkoreascience.kr
1,25D3 Treatment Osteoblasts Induced DKK1 expression, which was required for mineralization. mdpi.com
TGFβ1 Treatment Human Osteoprogenitors Inhibited matrix mineralization by suppressing DKK1. mdpi.com

Influence on Osteoclastogenesis and Bone Resorption

DKK1 indirectly promotes osteoclastogenesis, the formation of bone-resorbing osteoclasts, and subsequent bone resorption. By inhibiting the Wnt/β-catenin pathway in osteoblasts, DKK1 leads to a decrease in the production of osteoprotegerin (OPG), a decoy receptor for RANKL. nih.gov Simultaneously, DKK1 can increase the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov This shift in the RANKL/OPG ratio is a critical factor that favors the formation and activation of osteoclasts, leading to increased bone resorption. nih.gov

In inflammatory conditions such as rheumatoid arthritis, elevated levels of DKK1 have been linked to increased bone erosion. nih.govnih.govresearchgate.net Studies in mouse models of arthritis have shown that neutralizing DKK1 with antibodies can prevent bone erosion. nih.gov Furthermore, in vitro experiments have demonstrated that recombinant DKK1 can promote the differentiation of myeloid-derived suppressor cells (MDSCs) into osteoclasts. nih.gov

Modulation of Bone Formation and Erosion Processes

DKK1 is a key regulator of the delicate balance between bone formation and bone erosion. nih.govbohrium.com Its primary role as an inhibitor of the Wnt signaling pathway directly curtails new bone formation by osteoblasts. nih.gov Mice overexpressing Dkk1 in osteoblasts exhibit osteopenia, characterized by reduced bone mass, due to decreased osteoblast activity and increased osteoclast activity. bohrium.com

Conversely, a reduction in DKK1 levels is associated with increased bone mass. bohrium.com In animal models, the blockade of DKK1 has been shown to shift the balance from a catabolic (resorptive) state to an anabolic (formative) one, preventing bone erosion and even promoting the formation of new bone in the form of osteophytes. nih.gov This dual action of inhibiting bone formation while promoting bone resorption establishes DKK1 as a significant factor in the pathology of diseases characterized by bone loss. nih.gov

Table 2: Effects of DKK1 on Bone Remodeling Processes

Process Effect of Increased DKK1 Underlying Mechanism Reference
Bone Formation Inhibition Inhibition of Wnt signaling in osteoblasts. nih.gov
Bone Resorption Promotion Increased RANKL/OPG ratio, promoting osteoclastogenesis. nih.gov
Bone Erosion Enhancement Seen in inflammatory conditions like rheumatoid arthritis. nih.govnih.govresearchgate.net
New Bone Formation Inhibition Direct suppression of osteoblast activity. bohrium.com

Fundamental Roles in Cell Fate Determination, Proliferation, and Survival

Beyond its well-documented role in bone biology, DKK1 plays fundamental roles in determining cell fate, and modulating cell proliferation and survival during embryonic development and in various tissues. researchgate.netfrontiersin.orgnih.gov As an inhibitor of the canonical Wnt pathway, DKK1 is crucial for processes such as antero-posterior axial patterning, limb development, and eye formation. researchgate.netuniprot.org

The influence of DKK1 on cell proliferation and survival can be context-specific. frontiersin.org In some instances, DKK1 has been shown to regulate programmed cell death. nih.gov The Wnt pathway, which DKK1 inhibits, is a known regulator of cell proliferation and survival, and its dysregulation is implicated in cancer. patsnap.comfrontiersin.org Therefore, by modulating Wnt signaling, DKK1 can indirectly influence these fundamental cellular processes.

Pathological Implications of Dkk1 Dysregulation

Role in Oncogenesis and Tumor Progression

The influence of DKK1 on cancer is not uniform; it can act as either a tumor suppressor or a promoter depending on the cellular and tissue context. This dual functionality underscores the complexity of its regulatory mechanisms and its interactions within the tumor microenvironment.

Dickkopf-1 (DKK1) demonstrates a paradoxical role in cancer, functioning as both a tumor suppressor and a promoter of malignancy depending on the specific cancer type and its microenvironment. nih.govnih.govfrontiersin.orgdovepress.com Originally identified as an inhibitor of the Wnt/β-catenin signaling pathway, a pathway frequently hyperactivated in cancer, DKK1 was initially characterized as a tumor suppressor. frontiersin.org Its expression is decreased in some gastrointestinal tumors, and it can suppress tumor growth by inducing apoptosis. frontiersin.orgnih.gov For instance, in colon cancer and melanoma, DKK1 has been shown to function as a tumor suppressor. nih.gov Conversely, a growing body of evidence highlights DKK1 as a driver of tumor progression and metastasis in various other cancers. frontiersin.orgfrontiersin.org High levels of DKK1 are often associated with a poor prognosis in several malignancies, including hard tissue sarcoma, bladder cancer, hepatocellular carcinoma, cervical cancer, small cell lung cancer, prostate cancer, and breast cancer. frontiersin.org

This dualistic behavior can be attributed to several factors. DKK1 can modulate the balance between canonical (cWnt) and non-canonical (ncWnt) Wnt signaling pathways. frontiersin.org In some contexts, by inhibiting the cWnt pathway, DKK1 may favor ncWnt signaling pathways, such as the JNK pathway, which can promote tumor cell survival and proliferation. frontiersin.orgmdpi.com Furthermore, DKK1 can signal independently of the Wnt pathway altogether. For example, it can bind to the cytoskeleton-associated protein 4 (CKAP4) receptor, triggering the PI3K/AKT pathway and promoting proliferation and migration. frontiersin.orgmdpi.com The tissue of origin also appears to influence DKK1's role; it is more likely to act as a tumor suppressor in cancers arising from the ectoderm and endoderm, while it tends to be a disease driver in tumors of mesodermal origin. frontiersin.org

The dysregulation of DKK1 has a profound impact on key cellular processes that drive cancer progression, including proliferation, migration, and invasion. In several cancer types, elevated DKK1 expression is directly linked to enhanced migratory and invasive capabilities. For example, in non-small cell lung cancer (NSCLC), DKK1 promotes migration and invasion through the β-catenin signaling pathway. nih.gov Knockdown of DKK1 in NSCLC cell lines leads to a reduction in their ability to migrate and invade. nih.gov Similarly, in oral squamous cell carcinoma (OSCC), knockdown of DKK1 inhibits cell proliferation, clonogenicity, migration, and invasion. nih.govresearchgate.netnih.gov

Conversely, in breast cancer, DKK1 has been reported to act as a tumor suppressor by inhibiting cell migration and invasion. nih.gov Overexpression of DKK1 in breast cancer cells dramatically curtails these processes, while its knockdown has the opposite effect. nih.gov The mechanism in this context involves the suppression of β-catenin and matrix metalloproteinase-7 (MMP7) expression. nih.gov In osteosarcoma, a small-molecule inhibitor of DKK1, WAY262611, has been shown to slow the proliferation of osteosarcoma cell lines by inducing a G2–M cell-cycle arrest. aacrjournals.org This highlights the therapeutic potential of targeting DKK1 to control cancer cell proliferation.

The following table summarizes the varied effects of DKK1 on cancer cell proliferation, migration, and invasion across different cancer types.

Cancer TypeEffect of DKK1Underlying Mechanism
Non-Small Cell Lung Cancer Promotes migration and invasionActivation of β-catenin signaling nih.gov
Oral Squamous Cell Carcinoma Promotes proliferation, migration, and invasionAssociated with β-catenin accumulation nih.govjcimcr.org
Breast Cancer Inhibits migration and invasionSuppression of β-catenin/MMP7 signaling nih.gov
Osteosarcoma Promotes proliferationInhibition of DKK1 induces G2-M cell-cycle arrest aacrjournals.org
Colon Cancer Inhibits proliferation, migration, and invasionInhibition of EMT nih.gov
Prostate Cancer Promotes growth and migrationUpregulation of NF-kB/p65 signaling, inhibition of JNK signaling mdpi.com

Epithelial-Mesenchymal Transition (EMT) is a crucial process by which epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. DKK1 has been shown to influence EMT in a context-dependent manner. In several cancers, DKK1 promotes EMT, thereby contributing to tumor progression and metastasis. For instance, in non-small cell lung cancer, DKK1 induces the occurrence of EMT, which is associated with increased migration and invasion. nih.gov Silencing DKK1 in these cancer cells leads to the downregulation of EMT-related proteins like Snail and ZEB1. nih.gov Similarly, in gastric cancer, DKK1 can affect EMT, contributing to cisplatin (B142131) resistance. nih.govresearchgate.net

In contrast, in colon cancer, DKK1 has been found to inhibit EMT. nih.gov Overexpression of DKK1 in colon cancer cells restores the epithelial phenotype, decreases the expression of EMT transcription factors like Snail and Twist, and increases the expression of the epithelial marker E-cadherin. nih.govresearchgate.net This inhibitory effect on EMT is a key mechanism through which DKK1 suppresses colon cancer progression. nih.gov The Wnt/β-catenin signaling pathway is a major regulator of EMT, and DKK1's ability to antagonize this pathway is central to its role in modulating this process. researchgate.net

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. DKK1 has been identified as a significant modulator of angiogenesis within the tumor microenvironment, although its effects can be contradictory. nih.gov In some cancers, DKK1 promotes angiogenesis. For example, in hepatocellular carcinoma, DKK1 can enhance angiogenesis independent of the Wnt signaling pathway. nih.gov It has been shown to increase the expression of angiogenesis-related factors like vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Furthermore, elevated DKK1 levels have been associated with vasculogenic mimicry in non-small cell lung cancer, contributing to greater invasiveness. nih.gov In gastric cancer, DKK1 is also suggested to have pro-angiogenic effects that are immunosuppressive. targetedonc.com

Conversely, other studies have demonstrated an inhibitory role for DKK1 in tumor angiogenesis. In a melanoma tumor model, DKK1 was found to inhibit tumor growth by decreasing tumor angiogenesis and vascular perfusion. nih.gov This suggests that in certain contexts, DKK1 can act as an anti-angiogenic factor. The dual role of DKK1 in angiogenesis highlights the complexity of its function, which may depend on the specific tumor type and the molecular landscape of the tumor microenvironment. nih.gov

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to drive tumor initiation, progression, and recurrence. DKK1 has been implicated in the regulation of CSC-like properties in several cancers. In esophageal carcinoma, DKK1 has been shown to maintain cancer stem-like properties via the ALDH1A1/SOX2 axis. nih.gov Knockdown of DKK1 in esophageal cancer cells inhibits the expression of stem cell-associated genes such as Sox2 and Bmi1. nih.gov

Similarly, in hepatocellular carcinoma (HCC), the microRNA miR-217 has been found to promote CSC-like properties by targeting DKK1, leading to the activation of the Wnt signaling pathway. spandidos-publications.comnih.gov Overexpression of miR-217, which downregulates DKK1, enhances the stem cell properties of HCC cells. spandidos-publications.com Conversely, in colon cancer, overexpression of DKK1 has been shown to decrease the expression of markers associated with intestinal stem cells, such as CD133 and Lgr5, and reduce the tumor-initiating ability of cancer cells. nih.gov In breast cancer, upregulation of DKK1 has been reported to inhibit sphere formation capacity and decrease the CD24-/CD44+ cell population, which is enriched for CSCs. spandidos-publications.com These findings suggest that targeting DKK1 could be a viable strategy to eliminate CSCs and prevent tumor recurrence.

The role and underlying mechanisms of DKK1 dysregulation are highly specific to the type of cancer.

Lung Cancer: In non-small cell lung cancer (NSCLC), DKK1 is generally considered a promoter of tumor progression. nih.gov It is often overexpressed and promotes migration, invasion, and EMT. nih.gov The primary mechanism involves the activation of the β-catenin signaling pathway, where DKK1 inhibits the phosphorylation of β-catenin, leading to its nuclear accumulation and the transcription of target genes. nih.gov In lung squamous cell carcinoma, the CNN1/TIMP2 axis has been shown to inhibit invasion and migration by inactivating the DKK1/Wnt/β-catenin/c-myc signaling pathway. spandidos-publications.com

Gastric Cancer: DKK1 is highly expressed in gastric cancer and is associated with a poor prognosis. nih.govaacrjournals.orgnih.gov It promotes tumor progression and contributes to cisplatin resistance by activating the PI3K/AKT pathway and influencing EMT. nih.govresearchgate.net DKK1 also plays a role in creating an immunosuppressive tumor microenvironment by inducing immunosuppressive macrophages. aacrjournals.org

Hepatocellular Carcinoma (HCC): In HCC, DKK1 is often overexpressed and acts as a tumor promoter. nih.gov It is associated with poorer pathological grades and postoperative outcomes. nih.gov DKK1 promotes angiogenesis in HCC, potentially through the regulation of VEGFR2, independent of the Wnt pathway. nih.gov Furthermore, downregulation of DKK1 by miR-217 has been shown to promote cancer stem cell-like properties through the activation of the Wnt/β-catenin signaling pathway. spandidos-publications.comnih.gov

Osteosarcoma: DKK1 plays a significant role in the pathogenesis of osteosarcoma. Serum levels of DKK1 are often elevated in patients with osteosarcoma. nih.govcore.ac.uk DKK1 is expressed by osteosarcoma cells and is thought to contribute to tumor expansion by inhibiting the repair of surrounding bone. nih.govcore.ac.uk It inhibits osteoblast differentiation by antagonizing the canonical Wnt signaling pathway. aacrjournals.orgnih.gov Targeting DKK1 with inhibitors has been shown to slow the growth of osteosarcoma cell lines and inhibit metastasis in preclinical models. aacrjournals.orgnih.gov

Multiple Myeloma: In multiple myeloma, DKK1 is a key factor in the development of myeloma bone disease. nih.govnih.gov It is secreted by myeloma cells and inhibits osteoblast differentiation and function, leading to osteolytic bone lesions. nih.govcancerconnect.commdpi.comresearchgate.net The overexpression of DKK1 is significantly associated with the presence of these bone lesions. cancerconnect.com DKK1 exerts its effect by inhibiting the canonical Wnt signaling pathway in pre-osteoblast cells. nih.gov

The following table provides a summary of the mechanisms of DKK1 in specific cancer types.

Cancer TypeRole of DKK1Key Mechanisms
Lung Cancer PromoterActivation of β-catenin signaling, induction of EMT nih.gov
Gastric Cancer PromoterActivation of PI3K/AKT pathway, induction of EMT, creation of immunosuppressive microenvironment nih.govresearchgate.netaacrjournals.org
Hepatocellular Carcinoma PromoterPromotion of angiogenesis (VEGFR2), regulation of cancer stem cells (Wnt/β-catenin) nih.govspandidos-publications.comnih.gov
Osteosarcoma PromoterInhibition of osteoblast differentiation (Wnt signaling), promotion of tumor expansion aacrjournals.orgnih.govcore.ac.uknih.gov
Multiple Myeloma PromoterInhibition of osteoblast differentiation, induction of osteolytic bone lesions (Wnt signaling) nih.govnih.govcancerconnect.com
Oral Squamous Cell Carcinoma PromoterPromotion of proliferation, migration, and invasion (β-catenin accumulation) nih.govjcimcr.orgjcimcr.org

in Inflammatory and Autoimmune Diseases

Dickkopf-related protein 1 (DKK1), a key inhibitor of the canonical Wnt signaling pathway, plays a pivotal role in regulating tissue remodeling and cellular proliferation. Dysregulation of DKK1 expression is increasingly implicated in the pathogenesis of various inflammatory and autoimmune diseases, where it disrupts the delicate balance between tissue destruction and repair, particularly in articular structures.

Rheumatoid Arthritis and Joint Remodeling Mechanisms

Rheumatoid Arthritis (RA) is a chronic inflammatory disorder characterized by persistent synovitis, which leads to cartilage damage and bone erosion. A hallmark of RA is an imbalance between bone resorption and bone formation, resulting in progressive joint destruction without adequate repair. rndsystems.com Emerging evidence has identified the overexpression of DKK1 as a critical factor in this pathological process. rndsystems.com

In healthy joints, a homeostatic balance is maintained between bone-resorbing osteoclasts and bone-forming osteoblasts. The Wnt signaling pathway is crucial for promoting osteoblast differentiation and subsequent bone deposition. rndsystems.com DKK1 inhibits this pathway by binding to the LRP5/LRP6 co-receptors, effectively preventing Wnt-mediated signaling. rndsystems.com

In the context of RA, pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), stimulate the overexpression of DKK1 in the synovial tissue. rndsystems.com This elevated DKK1 level excessively inhibits the Wnt pathway, which in turn has two major consequences:

Inhibition of Bone Formation: The suppression of Wnt signaling impairs the maturation and function of osteoblasts, leading to inadequate bone replacement. rndsystems.com

Promotion of Bone Resorption: DKK1 can augment the expression of RANKL, a key factor for osteoclast differentiation and activation, while decreasing the expression of its decoy receptor, Osteoprotegerin (OPG). This shifts the balance in favor of osteoclast activity and bone resorption. rndsystems.comnih.gov

Studies have consistently shown significantly higher serum and synovial fluid levels of DKK1 in RA patients compared to healthy individuals. rndsystems.comnih.gov These elevated DKK1 levels are positively correlated with disease activity markers, such as the number of swollen and tender joints, and the Disease Activity Score 28 (DAS28). nih.gov In animal models of arthritis, neutralizing DKK1 with antibodies has been shown to reverse bone erosion and even promote bone deposition, highlighting its role as a master regulator of joint remodeling in RA. rndsystems.comnih.gov

Research FindingImplication in Rheumatoid ArthritisReferences
Overexpression of DKK1 in RA joints.Leads to excess inhibition of the Wnt signaling pathway, contributing to bone erosion. rndsystems.com
TNF-α promotes DKK1 overexpression.Links inflammation directly to the inhibition of bone repair mechanisms. rndsystems.com
Elevated serum DKK1 correlates with disease activity (swollen joints, DAS28).DKK1 can serve as a biomarker for disease severity and joint destruction. nih.gov
DKK1 inhibition in animal models reverses bone erosion.Identifies DKK1 as a potential therapeutic target to uncouple inflammation from joint damage. rndsystems.comnih.gov

Ankylosing Spondylitis and Pathological New Bone Formation

Ankylosing Spondylitis (AS) is a chronic inflammatory disease primarily affecting the axial skeleton, characterized by pathological new bone formation that can lead to spinal fusion and kyphosis. nih.govnih.gov Unlike RA, which is predominantly erosive, AS involves a complex interplay of inflammation and osteoproliferation. The role of DKK1 in AS is multifaceted and appears to be stage-dependent, with research pointing towards a paradoxical function. nih.gov

While DKK1 is a known inhibitor of bone formation, several studies have reported significantly increased serum DKK1 levels in patients with AS compared to healthy controls and even RA patients. aminer.org This finding seems counterintuitive in a disease defined by excessive bone growth. One theory suggests that the circulating DKK1 in AS patients may be dysfunctional, leading to insufficient inhibition of the Wnt pathway and thereby permitting osteoproliferation. aminer.org

Further research indicates that the relationship between DKK1 and bone formation in AS is complex. For instance, TNF-α, a key inflammatory cytokine in AS, has been shown to induce DKK1 expression in the enthesis (the site where ligaments and tendons attach to bone). nih.govinforang.com It has been proposed that this TNF-induced DKK1 may, in certain contexts, directly promote bone formation at these sites. nih.gov Conversely, other studies using animal models have shown that blocking DKK1 can lead to sacroiliac joint fusion, suggesting its inhibitory role is still relevant. nih.gov

Treatment with anti-TNF agents in AS patients has been observed to significantly decrease serum DKK1 levels, which correlates with a reduction in spinal inflammation as seen on MRI. bmj.com This suggests that DKK1 levels are linked to the inflammatory activity that ultimately drives new bone formation. bmj.com Some studies also report that higher DKK1 levels are found in early-stage spondyloarthritis, potentially acting as a marker before significant radiographic changes occur. nih.gov

Research FindingImplication in Ankylosing SpondylitisReferences
Serum DKK1 levels are significantly increased in AS patients.May reflect a compensatory mechanism or a dysfunctional protein that fails to inhibit the Wnt pathway effectively. aminer.org
TNF-α induces DKK1 expression at the enthesis.Suggests a complex, localized role for DKK1 in the inflammatory-osteoproliferative process. nih.govinforang.com
Anti-TNF therapy reduces serum DKK1 levels.Links the therapeutic effect of TNF inhibition to the modulation of the Wnt pathway via DKK1. bmj.com
DKK1 blockade in animal models can promote joint fusion.Reinforces the fundamental role of DKK1 as an inhibitor of bone formation. nih.gov

Psoriatic Arthritis and Bone Erosions in Articular Disease

Psoriatic Arthritis (PsA) is a heterogeneous inflammatory arthropathy associated with psoriasis, characterized by a variety of clinical features including synovitis, enthesitis, and dactylitis. The articular disease in PsA can manifest as both bone erosion and new bone formation, sometimes within the same joint. The dysregulation of DKK1 has been identified as a significant factor in the development of the erosive phenotype of PsA. mednexus.orgnih.gov

Studies have demonstrated that serum DKK1 levels are significantly elevated in PsA patients compared to healthy controls. mednexus.orgreumatologiaclinica.org Crucially, this increase in DKK1 has been identified as an independent risk factor for the presence of bone erosions. mednexus.org Patients with higher DKK1 levels are more likely to exhibit erosive disease, and the concentration of DKK1 correlates with the number of swollen joints. mednexus.orgreumatologiaclinica.org

The mechanism by which DKK1 contributes to bone erosion in PsA is consistent with its function as a Wnt pathway inhibitor. By suppressing osteoblast activity and promoting osteoclastogenesis, elevated DKK1 disrupts the balance of bone remodeling in favor of net bone loss at sites of inflammation. mednexus.orgnih.gov Inflammatory cytokines such as TNF-α are believed to drive this increased DKK1 expression. mednexus.org

Interestingly, while high DKK1 is linked to erosion, its role in the osteoproliferative aspects of PsA is less clear and may be influenced by other signaling pathways. Some research has found correlations between elevated DKK1 and enthesopathy scores, suggesting its involvement in the broader pathology of the disease beyond just erosion. reumatologiaclinica.orgreumatologiaclinica.org This dual nature of PsA pathology—erosion and proliferation—makes the role of regulatory molecules like DKK1 particularly complex and an area of active investigation.

Research FindingImplication in Psoriatic ArthritisReferences
Elevated serum DKK1 is an independent risk factor for bone erosion.DKK1 is a key mediator of the destructive joint phenotype in PsA. mednexus.org
DKK1 levels are significantly higher in PsA patients versus healthy controls.Supports the involvement of Wnt pathway inhibition in PsA pathogenesis. mednexus.orgreumatologiaclinica.org
Higher DKK1 titers are associated with the presence of erosions.DKK1 could serve as a biomarker to identify patients at risk for erosive disease. nih.gov
Serum DKK1 correlates with swollen joint count and enthesopathy scores.Suggests a broader role for DKK1 in the overall inflammatory and remodeling processes in PsA. mednexus.orgreumatologiaclinica.org

Fibrotic Disorders and Tissue Injury

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix proteins, such as collagen, leading to scarring and organ dysfunction. nih.gov It is often the result of chronic inflammation and dysregulated tissue repair. DKK1 has emerged as a significant mediator in the pathogenesis of fibrosis in various organs, including the kidneys and lungs. nih.gov

Role in Renal Fibrosis Pathogenesis

Renal fibrosis is the common final pathway for a wide range of chronic kidney diseases (CKD), leading to progressive loss of kidney function and eventual organ failure. researchgate.nettandfonline.com The Wnt signaling pathway is known to promote the expression of numerous fibrosis-related genes in renal cells. nih.gov While DKK1 is classically known as a Wnt antagonist, its role in renal fibrosis is complex and appears to be pro-fibrotic.

During renal injury, DKK1 can be activated, potentially as an initial response to Wnt/β-catenin signaling. researchgate.net However, studies suggest that DKK1 may then autoregulate its own expression, further increasing its levels through a mechanism that might be independent of the Wnt pathway. researchgate.net This sustained high level of DKK1 is involved in promoting renal fibrosis and CKD progression. researchgate.net Rather than acting as a simple antagonist, DKK1 in the context of renal injury may contribute to the fibrotic process through mechanisms that are not fully understood but are associated with the promotion of myofibroblast transformation. In some cellular contexts, DKK1 has been shown to work in concert with other proteins, like DKK3, to promote fibrosis. For example, DKK3 can act as a stimulant of the Wnt pathway and antagonize the inhibitory effects of DKK1 on fibroblast-to-myofibroblast transformation, thereby promoting fibrosis. tandfonline.com

Involvement in Lung Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the destruction of lung architecture and excessive collagen deposition. oup.comersnet.org DKK1 has been identified as a pro-inflammatory and pro-fibrotic ligand that plays a crucial role in this process. nih.gov

Studies have found that DKK1 expression is markedly increased in the lung tissues of both human IPF patients and in murine models of bleomycin-induced lung fibrosis. nih.govoup.com The elevated DKK1 levels coincide with immune cell infiltration and collagen deposition. nih.gov

The pro-fibrotic effects of DKK1 in the lung are mediated, at least in part, through its influence on macrophage polarization. DKK1 promotes the differentiation of macrophages into an M2-like, pro-fibrotic phenotype. oup.com These M2-like macrophages are a major source of cytokines and growth factors that stimulate fibroblast proliferation and collagen synthesis. Specifically, DKK1 has been shown to induce the expression of M2 markers like CD206 and Arginase 1. oup.com

Furthermore, DKK1 influences the proliferation of lung epithelial cells. ersnet.orgnih.gov In IPF, DKK1 is prominently expressed in hyperplastic alveolar epithelial cells. ersnet.orgnih.gov By modulating Wnt-induced epithelial cell proliferation, DKK1 contributes to the aberrant tissue repair processes that characterize fibrosis. ersnet.orgnih.gov Animal studies have confirmed this role, showing that mice with reduced DKK1 expression are protected from bleomycin-induced lung inflammation and fibrosis. nih.gov

Research FindingImplication in Lung FibrosisReferences
DKK1 expression is markedly increased in IPF and experimental lung fibrosis.Indicates DKK1 is a key player in the pathogenesis of lung fibrosis. nih.govoup.com
DKK1 promotes M2-like macrophage polarization.Drives a pro-fibrotic immune response, leading to increased collagen deposition. oup.com
DKK1 influences WNT-induced epithelial cell proliferation.Contributes to the aberrant epithelial repair and hyperplastic changes seen in IPF. ersnet.orgnih.gov
Reduced DKK1 expression protects mice from lung fibrosis.Confirms DKK1 as a pro-fibrotic ligand and a potential therapeutic target. nih.gov

Contribution to Liver Fibrosis

Emerging evidence suggests that the Wnt signaling pathway is a significant player in the development of liver fibrosis, the excessive accumulation of extracellular matrix proteins that leads to scarring and liver damage. Dysregulation of this pathway, partly through the actions of DKK1, contributes to this pathological process.

Research indicates that Wnt signaling is involved in the pathogenesis of liver fibrosis, and data from animal models suggest DKK1 is crucially involved in the fibrotic process in several organs, including the liver. nih.gov The progression of nonalcoholic fatty liver disease (NAFLD) to more severe conditions like steatohepatitis and fibrosis is a major health concern. Studies have identified that upregulated DKK1 plays a pivotal role in high-fat diet-induced NAFLD and its progression. nih.gov In this context, DKK1 expression is primarily induced in hepatocytes. nih.gov This increase in hepatic DKK1 is linked to the exacerbation of hepatic steatosis (fatty liver) and insulin (B600854) resistance, which are key drivers of fibrosis. nih.gov The mechanism involves DKK1 enhancing the liver cells' capacity to uptake fatty acids. nih.gov Given its role in promoting the foundational stages of liver injury, DKK1 is considered a potential therapeutic target for fibrotic diseases. nih.gov

Table 1: Research Findings on DKK1 in Liver Pathophysiology

Pathological Process Model System Key Findings Regarding DKK1 Reference
Liver Fibrosis Animal Models Implicated as a crucial molecule in the fibrotic process. nih.gov
NAFLD Progression High-Fat Diet Mouse Model Upregulated DKK1 plays a pivotal role in NAFLD progression. nih.gov
Hepatic Steatosis High-Fat Diet Mouse Model DKK1 enhances fatty acid uptake by hepatocytes and increases insulin resistance. nih.gov

Neurodegenerative Conditions (e.g., Alzheimer's Disease)

The Wnt signaling pathway is essential for neural development and maintaining synaptic integrity in the adult brain. Its disruption is increasingly recognized as a key element in the pathophysiology of several neurodegenerative diseases, with DKK1 emerging as a critical mediator of this process. jneurosci.orgnih.govnih.gov

In Alzheimer's Disease (AD), a substantial body of evidence points to the detrimental role of DKK1. researchgate.net Exposure of cultured cortical neurons to β-amyloid peptide (Aβ), a hallmark of AD, induces the expression of DKK1. jneurosci.orgfrontiersin.org This induction of DKK1 is considered a critical contributor to the pathological cascade triggered by Aβ. jneurosci.org Specifically, elevated DKK1 negatively modulates the Wnt pathway, which leads to the activation of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme responsible for the hyperphosphorylation of the tau protein. jneurosci.org This process is central to the formation of neurofibrillary tangles (NFTs), another key pathological feature of AD. jneurosci.org In brain tissue from AD patients, DKK1 has been found to be expressed by degenerating neurons, where it colocalizes with NFTs. jneurosci.org Furthermore, in transgenic mouse models of AD, increased DKK1 expression is observed in diseased brain areas, co-localizing with hyperphosphorylated tau and appearing in neurons that surround amyloid plaques. nih.gov

The consequences of DKK1 upregulation extend to synaptic health. DKK1 promotes the degeneration of synapses, and conversely, blocking its activity has been shown to protect against Aβ-induced synapse loss. elifesciences.orgelifesciences.org Pharmacological neutralization of DKK1 in a mouse model of AD was found to attenuate Aβ pathology and ameliorate memory deficits. nih.gov This therapeutic effect was associated with reduced expression of the beta-site amyloid precursor protein (APP) cleaving enzyme-1 (BACE1), enhanced blood-brain barrier integrity, and improved synaptic plasticity. nih.gov

The involvement of DKK1 is not limited to Alzheimer's. In models of Parkinson's Disease (PD), the neurotoxin MPP+ was shown to induce DKK1, which contributed to neurotoxicity by inhibiting the canonical Wnt pathway. nih.gov In neuronopathic Gaucher Disease, a lysosomal storage disorder, elevated DKK1 levels have been reported, leading to the downregulation of the Wnt/β-catenin pathway and a loss of lysosomes. mdpi.comnih.gov These findings collectively support a role for DKK1 as a key mediator of neuronal death and dysfunction across multiple neurodegenerative diseases, making it a potential therapeutic target. nih.gov

Table 2: Role of DKK1 in Neurodegenerative Conditions

Disease Model System Key Research Findings Reference(s)
Alzheimer's Disease Cultured Cortical Neurons, Transgenic Mice, Human Brain Tissue Induced by β-amyloid; promotes tau hyperphosphorylation and NFT formation; co-localizes with NFTs and amyloid plaques; causes synapse degeneration. jneurosci.orgnih.govfrontiersin.org
APPswe/PS1 Mouse Model Pharmacological inhibition of DKK1 attenuates Aβ pathology, reduces BACE1, and improves memory. nih.gov
Parkinson's Disease PC12 Cells (MPP+ model) Induced by neurotoxin MPP+; contributes to neurotoxicity via Wnt pathway inhibition. nih.gov

| Neuronopathic Gaucher Disease | iPSC-derived Neuronal Cells | Elevated DKK1 levels lead to Wnt/β-catenin pathway downregulation and lysosomal loss. | mdpi.comnih.gov |

Other Disease Associations and Pathophysiological Links (e.g., Diabetes)

The influence of DKK1 extends to metabolic diseases, most notably diabetes mellitus and its associated complications. DKK1 is a regulator of glucose metabolism, and its dysregulation is linked to the pathophysiology of Type 2 Diabetes Mellitus (T2DM). nih.govahajournals.org

Studies have found that circulating levels of DKK1 are significantly increased in patients with T2DM compared to healthy individuals. nih.govahajournals.org This elevation is not merely a biomarker but is associated with key pathological features of the disease, including endothelial dysfunction and increased platelet activation. nih.govahajournals.org Furthermore, high DKK1 levels have been linked to hypertension in individuals with hyperglycemia. oup.com In a subgroup of newly diagnosed T2DM patients, improvement in glycemic control led to a significant reduction in plasma DKK1 levels, suggesting a dynamic relationship between metabolic state and DKK1 expression. nih.gov

DKK1 is also implicated in specific diabetic complications. In diabetic nephropathy, a leading cause of end-stage renal disease, high glucose levels were shown to increase the expression of DKK1 in kidney cells. nih.gov This DKK1 upregulation was found to mediate the accumulation of mesangial matrix and contribute to renal dysfunction. nih.gov In an experimental model, knocking down DKK1 prevented diabetes-induced renal dysfunction and the deterioration of the kidney's microstructure. nih.gov

However, the role of DKK1 in metabolic regulation appears complex and context-dependent. In contrast to the findings in adults with T2DM, one study in obese children found that circulating DKK1 levels were negatively associated with BMI and insulin resistance, meaning higher DKK1 was found in leaner children. eurospe.org Another study in an obesity-prone rat model found that a decrease in DKK1 contributed to lipid accumulation in the placenta. oup.com These findings highlight that the impact of DKK1 on metabolism may vary based on age, specific tissue, and the underlying metabolic condition.

Table 3: DKK1 Dysregulation in Diabetes and Metabolic Syndrome

Condition Population / Model Key Findings Reference(s)
Type 2 Diabetes Mellitus (T2DM) Adult Humans Circulating DKK1 is increased; associated with endothelial dysfunction and platelet activation. nih.govahajournals.org
Diabetic Complications Humans with Hyperglycemia High blood DKK1 levels linked to hypertension. oup.com
Diabetic Nephropathy Rat Model, Mesangial Cells High glucose increases DKK1, promoting renal matrix accumulation and dysfunction. nih.gov
Childhood Obesity Obese vs. Lean Girls DKK1 levels were significantly lower in obese girls and negatively correlated with BMI and insulin resistance. eurospe.org

| Gestational Obesity | Obesity-Prone Rat Model | A decrease in placental DKK1 was associated with placental lipid accumulation. | oup.com |

Research Methodologies and Experimental Models for Studying Dkk1 and Its 20 29 Fragment

In Vitro Cell Culture Models

In vitro cell culture models are fundamental to understanding the molecular and cellular functions of Dickkopf-related protein 1 (DKK1) and its fragments. These systems allow for controlled experiments to dissect signaling pathways and cellular behaviors.

Use of Cancer Cell Lines and Primary Cells (e.g., Osteoblasts, Fibroblasts, Epithelial Cells)

A wide array of both established cancer cell lines and primary cells have been utilized to investigate the diverse roles of DKK1. The choice of cell type is often dictated by the specific biological question being addressed, ranging from cancer progression to tissue development and disease.

Cancer Cell Lines:

High expression of DKK1 has been observed in a variety of cancer cell lines, including those from liver, lung, breast, glioma, and cervical cancers. nih.gov In many of these lines, DKK1 has been shown to induce apoptosis and inhibit cell proliferation. nih.gov However, the role of DKK1 can be context-dependent, acting as a tumor suppressor in some cancers like colorectal and ovarian cancer, while promoting tumor progression in others. nih.gov

For instance, studies on non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC) have linked DKK1 expression with poor patient prognosis. aacrjournals.org In hepatocellular carcinoma (HCC) cell lines such as HepG2, SMMC7721, Huh7, and Bel7402, DKK1 is overexpressed compared to the normal liver cell line QSG-7701. nih.gov Similarly, prostate cancer cell lines PC3 and DU145 exhibit high levels of DKK1 expression. endocrine-abstracts.org In triple-negative breast cancer (TNBC), DKK1 is positively expressed in a high percentage of tissues, and its expression is associated with worse survival. bioworld.com The Ishikawa endometrial carcinoma cell line is another model where DKK1's role in invasion and migration has been studied. nih.gov

The following table summarizes various cancer cell lines used in DKK1 research and key findings:

Cell LineCancer TypeKey Findings Related to DKK1References
HepG2, SMMC7721, Huh7, Bel7402Hepatocellular CarcinomaOverexpression of DKK1 promotes migration and invasion. nih.gov
PC3, DU145Prostate CancerHigh expression of DKK1; silencing DKK1 reduces cell growth and migration. endocrine-abstracts.org
MDA-MB-231, 4T1Triple-Negative Breast CancerDKK1 knockdown inhibits cell proliferation, migration, and invasion. bioworld.com
IshikawaEndometrial CarcinomaKnockdown of DKK1 increases tumor cell invasion and migration. nih.gov
HCT116, SW480Colorectal CancerOverexpression of DKK1 inhibits the formation of tubular structures by endothelial cells. nih.gov
Capan-1, Panc-1Pancreatic CancerDKK1 is upregulated and promotes invasiveness. nih.gov
U266Multiple MyelomaDKK1 is highly expressed and can be targeted by CTLs. ashpublications.org
A549, LC319, NCI-H2170, PC-14Non-Small Cell Lung CancerExogenous DKK1 expression increases invasive activity. aacrjournals.org

Primary Cells:

Primary cells provide a model system that more closely resembles the in vivo environment. In the context of DKK1 research, various primary cells have been employed:

Osteoblasts: Studies on osteoblasts are crucial for understanding DKK1's role in bone biology. Transgenic overexpression of DKK1 in osteoblasts leads to osteopenia with reduced osteoblast numbers and bone formation. researchgate.net

Fibroblasts: The interaction between cancer cells and fibroblasts mediated by DKK1 has been a subject of investigation. In gefitinib-resistant non-small cell lung cancer, DKK1 secreted by cancer cells can activate the c-JUN pathway in fibroblasts, contributing to tumor progression. researchgate.net Human urethral fibroblasts (HUFs) have been used to study the role of DKK1 in fibrosis, where it can ameliorate TGFβ1-induced myofibroblast differentiation. medsci.orgresearchgate.net

Epithelial Cells: The effect of DKK1 on the proliferation and migration of human retinal pigment epithelial (RPE) cells has been studied using the ARPE-19 cell line. nih.gov Overexpression of DKK1 in these cells was found to inhibit proliferation and migration. nih.gov

Enteric Nervous System (ENS) Progenitors: Research on ENS progenitors has revealed that DKK1 can increase proliferation but is followed by significant apoptosis. nih.gov However, when apoptosis is blocked, DKK1 stimulation markedly increases enteric neurogenesis. nih.gov

Periodontal Ligament Stem Cells (PDLSCs): In the context of diabetes-induced periodontitis, DKK1 has been shown to rescue the osteogenic differentiation of PDLSCs. nih.gov

Genetic Manipulation Techniques (e.g., Gene Overexpression, siRNA/shRNA-mediated Knockdown)

To elucidate the specific functions of DKK1, researchers employ various genetic manipulation techniques to either increase or decrease its expression in cell culture models.

Gene Overexpression:

Overexpression studies typically involve introducing a vector containing the DKK1 gene into cells. This allows for the examination of the effects of elevated DKK1 levels. For example, overexpressing DKK1 in colon cancer cells has been shown to inhibit cell proliferation, migration, and invasion. nih.gov In human retinal pigment epithelial cells (ARPE-19), DKK1 overexpression significantly inhibited proliferation and migration. nih.gov Conversely, in non-small cell lung cancer cells, exogenous DKK1 expression increased invasive activity. aacrjournals.org

siRNA/shRNA-mediated Knockdown:

Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are powerful tools for silencing gene expression. nih.gov These molecules can be designed to specifically target and degrade DKK1 mRNA, leading to a reduction in DKK1 protein levels. scbt.comorigene.com This "knockdown" approach helps to understand the consequences of reduced DKK1 function.

For instance, siRNA-mediated knockdown of DKK1 in intrahepatic cholangiocarcinoma cells resulted in decreased migration and invasion. nih.gov In Ishikawa endometrial carcinoma cells, DKK1 siRNA transfection led to increased tumor cell invasion and migration. nih.gov Similarly, in prostate cancer cell lines (PC3 and DU145), silencing DKK1 with siRNA or a CRISPR/Cas9 system resulted in reduced cell growth and migration. endocrine-abstracts.org In triple-negative breast cancer cells, DKK1 knockout inhibited cell proliferation and migration. bioworld.com

The following table provides examples of genetic manipulation techniques used in DKK1 research:

TechniqueCell Line(s)Outcome of DKK1 ManipulationReferences
OverexpressionARPE-19 (Retinal Pigment Epithelial)Inhibited cell proliferation and migration. nih.gov
OverexpressionHCT116 (Colorectal Cancer)Inhibited endothelial tube formation. nih.gov
siRNA/shRNA KnockdownPC3, DU145 (Prostate Cancer)Reduced cell growth and migration. endocrine-abstracts.org
siRNA KnockdownIshikawa (Endometrial Carcinoma)Increased tumor cell invasion and migration. nih.gov
CRISPR/Cas9 KnockoutMDA-MB-231, 4T1 (Triple-Negative Breast Cancer)Inhibited cell proliferation, migration, and invasion. bioworld.com

Functional Assays (e.g., Cell Proliferation, Migration, Invasion, Apoptosis, Differentiation Assays)

A variety of functional assays are employed to assess the cellular consequences of modulating DKK1 expression. These assays provide quantitative data on key cellular processes.

Cell Proliferation Assays: These assays, such as the MTT or WST-1 test, measure the number of viable cells over time. Studies have shown that DKK1 can either inhibit or have no effect on cell proliferation depending on the cancer type. nih.govendocrine-abstracts.org For example, DKK1 knockdown in prostate cancer cells reduced cell growth, whereas in hepatocellular carcinoma cells, it did not influence the proliferation rate. nih.govendocrine-abstracts.org

Migration and Invasion Assays: Transwell migration assays (also known as Boyden chamber assays) and wound healing (scratch) assays are commonly used to assess cell motility. Invasion assays are similar to migration assays but include a layer of extracellular matrix (e.g., Matrigel) that cells must degrade and move through. DKK1 has been shown to promote migration and invasion in hepatocellular carcinoma and non-small cell lung cancer, while inhibiting it in others. nih.govnih.gov

Apoptosis Assays: Apoptosis, or programmed cell death, can be measured using techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by detecting caspase activation. DKK1 has been shown to induce apoptosis in various cell types, including cancer cells and cells in the developing limb. nih.govnih.gov

Differentiation Assays: These assays are used to determine the effect of DKK1 on the differentiation of stem or progenitor cells. For example, alkaline phosphatase (ALP) activity assays and in vivo bone formation assays are used to assess osteogenic differentiation. nih.gov DKK1 has been shown to play a role in the differentiation of enteric neuroprogenitors and periodontal ligament stem cells. nih.govnih.gov

In Vivo Animal Models

In vivo animal models are indispensable for studying the complex physiological and pathological roles of DKK1 in a whole-organism context. These models allow for the investigation of systemic effects, tumor-stroma interactions, and the evaluation of therapeutic strategies.

Application of Transgenic and Knockout Mouse Models

Genetically engineered mouse models, including transgenic and knockout mice, have been instrumental in uncovering the in vivo functions of DKK1.

Transgenic Mice:

Transgenic mice are engineered to overexpress a specific gene. In the context of DKK1, transgenic models with osteoblast-specific overexpression of Dkk1 have been developed. These mice exhibit osteopenia, characterized by a decrease in the number of osteoblasts and reduced bone formation, highlighting DKK1's role as a negative regulator of bone mass. researchgate.netnih.gov Conversely, transgenic overexpression of DKK1 has been associated with events leading to neuronal death in mouse models of neurodegenerative diseases. nih.gov

Knockout Mice:

Knockout mice have a specific gene inactivated or "knocked out." Homozygous Dkk1 knockout (Dkk1-/-) mice are not viable and die during embryonic development due to defects in head formation. jax.org However, heterozygous Dkk1 knockout (Dkk1+/-) mice are viable and display a high bone mass phenotype. researchgate.net To study the effects of complete DKK1 loss in adult mice, researchers have created conditional knockout models or mice where the lethality is rescued by reducing the expression of other genes in the Wnt pathway, such as Lrp6 or Wnt3. researchgate.netresearchgate.net These Dkk1 knockout mice also exhibit a high bone mass phenotype, confirming DKK1's critical role in regulating bone formation. researchgate.net

The following table summarizes key findings from DKK1 transgenic and knockout mouse models:

ModelKey Phenotype/FindingReferences
Dkk1 Transgenic (Osteoblast-specific)Osteopenia, decreased osteoblasts, and reduced bone formation. researchgate.net
Dkk1 Transgenic (Neurodegenerative disease models)Increased DKK1 expression associated with neuronal death. nih.gov
Dkk1 Heterozygous Knockout (Dkk1+/-)High bone mass phenotype. researchgate.net
Dkk1 Homozygous Knockout (Dkk1-/-)Embryonic lethality with head formation defects. jax.org
Dkk1 Homozygous Knockout (rescued)High bone mass phenotype, confirming DKK1 as a negative regulator of bone formation. researchgate.netnih.gov

Xenograft Models for Tumorigenicity and Therapeutic Efficacy Studies

Xenograft models, which involve transplanting human cancer cells into immunocompromised mice, are a cornerstone of preclinical cancer research. numberanalytics.comnumberanalytics.com These models are widely used to study tumor growth (tumorigenicity) and to evaluate the effectiveness of potential cancer therapies in an in vivo setting. numberanalytics.comnumberanalytics.com

Induction of Disease Models (e.g., Inflammatory Arthritis, Cancer, Fibrosis)

The study of Dickkopf-related protein 1 (DKK1) and its fragments necessitates the use of various in vivo disease models that replicate the pathological conditions in which DKK1 is implicated. These models are crucial for understanding the protein's function and for evaluating potential therapeutic interventions.

Inflammatory Arthritis: Animal models are instrumental in dissecting the role of DKK1 in joint remodeling associated with inflammatory arthritis. nih.gov

Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis (RA). Administration of recombinant DKK-1 to CIA mice has been shown to exacerbate arthritis scores and bone destruction. nih.gov Conversely, blocking DKK1 with a monoclonal antibody in animal models of inflammatory arthritis has been found to inhibit bone erosions and even promote the formation of osteophytes, suggesting DKK1 shifts the balance between bone erosion and new bone formation. nih.gov Studies in these models have shown a positive correlation between DKK1 levels, the frequency of myeloid-derived suppressor cells (MDSCs), and bone erosion. nih.gov

TNF-α Overexpression Models: Given that the pro-inflammatory cytokine TNF-α upregulates DKK1 expression, models involving TNF-α are relevant for studying the interplay between inflammation and bone damage. nih.govelsevier.es

Cancer: A multitude of preclinical cancer models have provided direct evidence for the cancer-promoting activities of DKK1. nih.gov

Xenograft Tumor Models: Human cancer cell lines are implanted into immunodeficient mice to study tumor growth and metastasis. For instance, after observing DKK1 methylation in colorectal cancer (CRC) cells, restoring DKK1 expression in these cells led to reduced tumor growth in nude mice. nih.gov In vivo models for breast cancer, cholangiocarcinoma, liver cancer, lung cancer, melanoma, multiple myeloma, osteosarcoma, ovarian cancer, and prostate cancer have all demonstrated responsiveness to alterations in DKK1 levels. nih.gov In multiple myeloma models, anti-DKK1 antibodies have been shown to decrease the disease burden and improve bone health. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models allow for the investigation of DKK1 function in the context of specific genetic alterations that drive tumorigenesis.

Fibrosis: Animal models of fibrosis in various organs are used to explore the role of DKK1 in the pathological deposition of extracellular matrix.

Bleomycin-Induced Pulmonary Fibrosis: This model is induced by intratracheal administration of the chemotherapeutic agent bleomycin (B88199). nih.gov Studies have found that DKK1 protein expression is markedly increased in the lungs of mice in this model, which is consistent with observations in human idiopathic pulmonary fibrosis (IPF). nih.govoup.com Using a DKK1 hypomorphic mouse model (Dkk1d/d), researchers have shown that reduced DKK1 expression abrogates bleomycin-induced lung inflammation and fibrosis. nih.gov Furthermore, local administration of a DKK1 antibody after lung injury significantly reduced lung inflammation and fibrosis phenotypes. nih.gov

TGF-β1-Induced Urethral Fibrosis: Local injection of transforming growth factor-beta 1 (TGF-β1) can induce fibrosis. In a rat model, this method was used to demonstrate that key components of the Wnt signaling pathway were upregulated while DKK1 was downregulated in fibrotic urethral tissue. medsci.org Treatment with DKK1 was found to ameliorate this induced fibrosis. medsci.org

Unilateral Ureteral Obstruction (UUO): This surgical procedure in mice leads to renal fibrosis. In this model, members of the Wnt family are upregulated. nih.gov Intravenous injection of a plasmid vector encoding the DKK1 gene was shown to inhibit Wnt signaling and suppress the expression of markers for myofibroblast activation, such as α-SMA, type I collagen, and fibronectin. nih.gov

DKK1 Gene Knockout Mice: Conditional knockout (CKO) mice lacking the DKK1 gene have been developed. These mice exhibit a fibrotic phenotype in the endometrium, characterized by decreased autophagy and increased localization of α-SMA and macrophages. nih.gov

Table 1: Summary of Disease Models for DKK1 Research

Disease Category Model Induction Method Key Findings Related to DKK1 Citations
Inflammatory Arthritis Collagen-Induced Arthritis (CIA) Immunization with type II collagen Recombinant DKK-1 exacerbates arthritis and bone destruction. nih.gov
Anti-DKK1 mAb Treatment Administration of monoclonal antibody DKK-1 blockade inhibits bone erosion and promotes osteophyte formation. nih.gov
Cancer Colorectal Cancer Xenograft Subcutaneous injection of CRC cells Restoring DKK1 expression inhibits tumor growth. nih.gov
Multiple Myeloma Xenograft Implantation of myeloma cells Anti-DKK1 antibodies reduce disease burden and improve bone health. nih.gov
Fibrosis Bleomycin-Induced Pulmonary Fibrosis Intratracheal bleomycin administration DKK1 expression is increased; DKK1 antibody administration reduces fibrosis. nih.govoup.com
TGF-β1-Induced Urethral Fibrosis Local injection of TGF-β1 DKK1 is downregulated; DKK1 treatment ameliorates fibrosis. medsci.org
Unilateral Ureteral Obstruction (UUO) Surgical ligation of one ureter DKK1 gene therapy inhibits myofibroblast activation. nih.gov
DKK1 Conditional Knockout (CKO) Genetic deletion of DKK1 CKO mice show an endometrial fibrotic phenotype. nih.gov

Biochemical and Molecular Biology Techniques

A variety of biochemical and molecular biology techniques are essential for elucidating the expression, quantification, and function of DKK1.

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Quantification (e.g., Human Dkk-1 ELISA kits)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins. It is a highly sensitive and specific method commonly used to measure DKK1 levels in various biological samples. abcam.comrndsystems.comthermofisher.comrndsystems.com

Principle: The sandwich ELISA is the most common format for DKK1 quantification. thermofisher.com In this assay, a microplate is pre-coated with a capture antibody specific for DKK1. abcam.comthermofisher.com Standards and samples (such as serum, plasma, or cell culture supernatants) are added to the wells, and any DKK1 present is bound by the immobilized antibody. abcam.com After washing, a biotinylated detection antibody that also recognizes DKK1 is added, forming a "sandwich". abcam.com Subsequently, a streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotin. abcam.com A substrate solution (TMB) is then introduced, and the HRP enzyme catalyzes a color change, the intensity of which is proportional to the amount of DKK1 in the sample. abcam.com The reaction is stopped, and the absorbance is measured at 450 nm. abcam.com

Applications: ELISA kits are commercially available for quantifying human and mouse DKK1. abcam.comrndsystems.comrndsystems.comabcam.com These kits have been used to measure DKK1 levels in serum from patients with various cancers, demonstrating higher levels in breast cancer patients, particularly those with bone metastasis, compared to healthy individuals. nih.gov In fibrosis research, ELISA has been used to show a twofold increase in DKK1 in the bronchoalveolar lavage fluid (BALF) of patients with idiopathic pulmonary fibrosis. nih.gov

Validation: Commercial ELISA kits undergo rigorous validation for criteria such as sensitivity, specificity, precision (intra- and inter-assay variability), and lot-to-lot consistency. thermofisher.comrndsystems.com For example, the Quantikine Human Dkk-1 ELISA kit has a sensitivity of 0.948 pg/mL and an assay range of 9.4 - 600 pg/mL. rndsystems.com

Table 2: Characteristics of Commercial DKK1 ELISA Kits

Kit Name Target Species Sample Types Assay Type Sensitivity Assay Range Citations
Human DKK1 ELISA Kit (ab100501) Human Serum, plasma, cell culture supernatants Sandwich (quantitative) Not Specified Not Specified abcam.com
Mouse DKK1 ELISA Kit (ab197746) Mouse Cell culture supernatant, citrate (B86180) plasma, serum Sandwich (quantitative) 6.66 pg/mL 39.1 - 2500 pg/mL abcam.com
Human Dkk-1 Quantikine ELISA Kit Human Cell culture supernates, serum, platelet-poor plasma Solid phase sandwich 0.948 pg/mL 9.4 - 600 pg/mL rndsystems.com
Human DKK1 ELISA Kit (EHDKK1) Human Serum, plasma, cell culture medium Solid phase sandwich 100 pg/mL 122.9 - 30,000 pg/mL thermofisher.com
Mouse Dkk-1 Quantikine ELISA Kit Mouse Cell culture supernates, mouse serum, plasma Solid phase sandwich 29.6 pg/mL 62.5 - 4,000 pg/mL rndsystems.com

Western Blotting and Reverse Transcription-Quantitative PCR (RT-qPCR) for Expression Analysis

Western blotting and RT-qPCR are fundamental techniques used to analyze the expression of DKK1 at the protein and mRNA levels, respectively.

Western Blotting: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein, in this case, DKK1. sinobiological.comresearchgate.net

Findings: Western blot analysis has been used to confirm the upregulation of DKK1 protein in esophageal cancer tissues and various cancer cell lines. nih.gov It has also been employed to show that DKK1 is expressed as a 35-kD doublet protein or a 42- to 50-kD secreted protein. sinobiological.com In studies of urethral fibrosis, western blotting demonstrated the upregulation of canonical Wnt signaling components and the downregulation of DKK1 in fibrotic tissue. medsci.org It can also be used to verify the knockdown or overexpression of DKK1 in cell lines following transfection. spandidos-publications.comfrontiersin.org

RT-qPCR: This method is used to quantify the amount of a specific mRNA transcript in a sample. Total RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for qPCR.

Findings: RT-qPCR has been used to show that DKK1 mRNA is downregulated in Osx-null calvaria in mouse embryos, indicating that the transcription factor Osx positively regulates DKK1. nih.gov In esophageal carcinoma, RT-qPCR detected upregulated DKK1 gene expression in tumor tissues compared to normal tissues. nih.gov Similarly, in studies of urethral fibrosis, RT-qPCR was used to assess the mRNA levels of DKK1 and other Wnt pathway components. medsci.org

Immunofluorescence and Immunohistochemistry for Cellular Localization and Expression

Immunostaining techniques are vital for visualizing the presence and subcellular location of DKK1 within cells and tissues.

Immunohistochemistry (IHC): This technique involves using antibodies to detect antigens (e.g., DKK1) in cells of a tissue section. The antibody-antigen interaction is visualized using either a chromogenic reaction or a fluorescent dye.

Findings: IHC has been instrumental in studying DKK1 expression in various cancers. For example, it revealed downregulated DKK1 expression in the colorectal adenoma-carcinoma sequence. nih.gov In advanced gastric cancer, high DKK1 expression, as detected by IHC, was associated with a poor prognosis. researchgate.net IHC has also been used to show that DKK1 is predominantly localized in basal bronchial epithelial cells in fibrotic lungs and is strikingly absent from the skin of patients with systemic sclerosis. nih.gov In endometrial fibrosis, IHC showed that DKK1 was down-regulated in patients with intrauterine adhesions. nih.gov

Immunofluorescence (IF): This method is similar to IHC but uses fluorescently labeled antibodies. It allows for higher resolution imaging and the ability to co-localize multiple proteins within the same cell.

Findings: In studies of urethral fibrosis, immunofluorescence was used to examine the effects of DKK1 on TGFβ1-induced human urethral fibroblasts. medsci.org Research on endometrial fibrosis has used immunofluorescence to determine the localization of DKK1 in the endometrium. nih.gov

Flow Cytometry for Immunophenotyping and Cell Activity Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, typically cells, as they pass through a laser beam. It is particularly useful for immunophenotyping, which involves identifying and quantifying different cell populations based on their surface and intracellular protein expression.

Applications in DKK1 Research: While direct analysis of the DKK1 (20-29) fragment by flow cytometry is not a primary application, the technique is crucial for analyzing the effects of DKK1 on immune cell populations. For example, studies have shown that DKK1 expression levels are positively correlated with the infiltration of myeloid-derived suppressor cells (MDSCs) and negatively associated with CD8+ T cells in various cancers. nih.gov Flow cytometry can be used to quantify these and other immune cell populations (e.g., Th1 and Th2 cells) in tumors and peripheral blood from cancer models or patients, providing insight into the immunomodulatory roles of DKK1. frontiersin.org In studies of rheumatoid arthritis, flow cytometry has been used to monitor the percentage of MDSCs in the peripheral blood and spleen of CIA mice treated with recombinant DKK-1. nih.gov

Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, Far-Western Blotting)

Understanding the proteins that interact with DKK1 is key to unraveling its biological functions.

Co-immunoprecipitation (Co-IP): This technique is used to identify physiologically relevant protein-protein interactions by using an antibody to "pull down" a specific protein of interest from a lysate, along with any proteins that are bound to it. The precipitated proteins can then be analyzed by Western blotting. Co-IP has been fundamental in establishing that DKK1 antagonizes Wnt signaling by binding to the LRP5/6 co-receptors. thermofisher.comsinobiological.com It has also been used to show that DKK1 can form a ternary complex with LRP5/6 and the transmembrane protein Kremen, which promotes the internalization of the Wnt co-receptor. nih.gov

Far-Western Blotting: This method is a modification of the standard Western blot used to detect protein-protein interactions in vitro. wikipedia.orgnih.gov In this technique, a membrane containing separated proteins is probed with a non-antibody bait protein instead of an antibody. springernature.comcreative-proteomics.com If the bait protein binds to a protein on the membrane, the interaction can be detected using an antibody against the bait protein or a tag fused to it. wikipedia.org This method could be employed to screen for novel interaction partners of DKK1 or to map the specific domains, such as the (20-29) fragment, involved in known interactions.

Bioinformatics and Computational Approaches

Bioinformatics and computational approaches have become indispensable tools in the study of Dickkopf-related protein 1 (DKK1) and its fragments, such as the immunogenic peptide DKK1 (20-29). These methods allow for high-throughput analysis of large datasets, prediction of molecular interactions, and simulation of biological processes, providing valuable insights that can guide and complement experimental research.

Publicly available gene expression databases are powerful resources for investigating the role of DKK1 in various physiological and pathological contexts, particularly in cancer. By analyzing data from repositories like The Cancer Genome Atlas (TCGA), Gene Expression Profiling Interactive Analysis (GEPIA), and LinkedOmics, researchers can assess DKK1 expression levels across different tumor types and patient populations, and correlate these with clinical outcomes. nih.govamegroups.orgnih.gov

The Cancer Genome Atlas (TCGA): TCGA is a landmark cancer genomics program that has generated comprehensive, multi-dimensional data for over 30 types of cancer. nih.govsemanticscholar.org Analysis of TCGA data has revealed that DKK1 expression is significantly altered in numerous cancers. nih.govbohrium.com For instance, DKK1 is often overexpressed in cancers such as cholangiocarcinoma, esophageal carcinoma, head and neck squamous cell carcinoma (HNSC), and lung squamous cell carcinoma (LUSC). nih.govfrontiersin.org Conversely, its expression is decreased in others like bladder urothelial carcinoma and kidney chromophobe. nih.govfrontiersin.org Furthermore, high DKK1 levels have been associated with a poor prognosis in several cancers, including adrenocortical carcinoma, HNSC, and pancreatic adenocarcinoma. nih.govamegroups.org

LinkedOmics: LinkedOmics is a multi-omics database that enables the analysis of relationships between different molecular data types within and across 32 cancer types from TCGA. nih.govresearchgate.netcncb.ac.cn This platform allows for a deeper, systems-level understanding of the molecular networks associated with DKK1. Researchers can use LinkedOmics to identify genes, proteins, and microRNAs that are co-expressed with DKK1, and to perform pathway and network enrichment analyses to elucidate its functional roles. nih.govsemanticscholar.orgnih.gov

Interactive Data Table: DKK1 Expression and Prognostic Significance in Various Cancers (from TCGA and GEPIA analysis)

Cancer TypeDKK1 Expression StatusAssociation with Prognosis (High DKK1)Reference
Adrenocortical Carcinoma (ACC)HigherPoor nih.gov
Bladder Urothelial Carcinoma (BLCA)LowerAdverse Overall Survival nih.govamegroups.org
Cholangiocarcinoma (CHOL)Higher- nih.gov
Esophageal Carcinoma (ESCA)HigherPoor (Lower DKK1) nih.gov
Head and Neck Squamous Cell Carcinoma (HNSC)HigherPoor nih.govamegroups.org
Kidney Renal Clear Cell Carcinoma (KIRC)-Poor (Lower DKK1) nih.gov
Lung Adenocarcinoma (LUAD)HigherPoor nih.gov
Lung Squamous Cell Carcinoma (LUSC)HigherAdverse Disease-Free Survival amegroups.orgnih.gov
Mesothelioma (MESO)HigherPoor nih.gov
Pancreatic Adenocarcinoma (PAAD)HigherPoor nih.govamegroups.org
Stomach Adenocarcinoma (STAD)HigherPoor nih.gov

Understanding the three-dimensional (3D) structure of DKK1 is crucial for elucidating its mechanism of action and for designing targeted therapies. While experimental techniques like X-ray crystallography and cryo-electron microscopy are the gold standard for protein structure determination, computational modeling and simulation can provide valuable insights, especially when experimental structures are unavailable or to study dynamic processes. nih.govnih.govriken.jp

Homology Modeling: In the absence of an experimentally determined structure, homology modeling can be used to build a 3D model of DKK1 based on the known structures of related proteins. nih.gov For instance, a 3D structure of DKK1 was predicted using the Robetta server, which was then refined. nih.gov This model can serve as a starting point for further computational analyses.

Molecular Dynamics (MD) Simulations: MD simulations are powerful computational techniques that can be used to study the dynamic behavior of proteins at an atomic level. nih.govyoutube.comyoutube.com By simulating the movements of atoms over time, MD can provide insights into protein flexibility, conformational changes, and interactions with other molecules. youtube.com A 10-nanosecond MD simulation was used to refine the predicted DKK1 structure, providing a more accurate representation of its dynamic nature in a physiological environment. nih.gov Such simulations can help in understanding how DKK1 interacts with its binding partners, such as LRP5/6 and Kremen receptors, and how these interactions are affected by post-translational modifications or mutations. nih.govuniprot.org

The DKK1 (20-29) peptide has been identified as an immunogenic epitope, capable of eliciting a T-cell response. nih.govresearchgate.net Computational algorithms that predict the binding of peptides to Major Histocompatibility Complex (MHC) molecules are instrumental in identifying such epitopes. nih.goviedb.orgfrontiersin.org These predictions are a critical first step in the development of peptide-based vaccines and immunotherapies. nih.govnih.gov

MHC Binding Prediction Algorithms: Several algorithms have been developed to predict the binding affinity of peptides to specific MHC alleles. These algorithms are typically trained on large datasets of experimentally determined peptide-MHC binding affinities. frontiersin.orgdtu.dk

BIMAS (BioInformatics and Molecular Analysis Section): This is a matrix-based algorithm that predicts the half-life of dissociation of a peptide from an MHC molecule. nih.govdtu.dk

SYFPEITHI (SYnchrotron radiation for Frascati PEptide ITHI): This algorithm uses a motif-based scoring system derived from the analysis of naturally presented peptides. nih.govnih.govdtu.dk

PAProC (Prediction of Antigenic Peptides with Proteasomal Cleavage): This algorithm not only predicts MHC binding but also incorporates the prediction of proteasomal cleavage, which is a crucial step in the antigen processing pathway. nih.goviedb.org

In a study to identify HLA-A*0201-binding epitopes from DKK1, the full protein sequence was analyzed using both Dr. Kenneth C. Parker's algorithm and SYFPEITHI. nih.gov The DKK1 (20-29) peptide, with the sequence ALGGHPLLGV, was identified as a potential high-affinity binder by these algorithms. nih.gov

Proteasomal Cleavage Prediction: The PAProC algorithm was further used to validate that the DKK1 (20-29) peptide could be generated by proteasomal cleavage, a necessary step for its presentation by MHC class I molecules. nih.gov

Interactive Data Table: Predicted HLA-A*0201 Binding of DKK1 Peptides

PeptideSequenceParker RankSYFPEITHI RankProteasomal Cleavage (PAProC)Reference
DKK1 (20-29) ALGGHPLLGV 1 1 Predicted nih.gov
DKK1 (36-45)VLNSNAIKNL22Predicted nih.gov
DKK1 (11-20)RVFVAMVAAA714Predicted nih.gov

Therapeutic Strategies and Future Research Directions

DKK1 as a Promising Therapeutic Target Concept in Various Diseases

DKK1's role as a Wnt signaling pathway inhibitor has drawn considerable attention in the context of tumor therapy. cusabio.com Elevated levels of DKK1 are associated with a poor prognosis in several cancers, including but not limited to, multiple myeloma, gastric cancer, colorectal cancer, breast cancer, pancreatic cancer, and bladder cancer. frontiersin.orgcusabio.com In many of these malignancies, DKK1 expression is linked to advanced stages and shorter survival rates. ascopubs.org Consequently, DKK1 is not only considered a biomarker for diagnosis and prognosis but also a crucial target for therapeutic intervention. frontiersin.orgcusabio.com

The therapeutic potential of targeting DKK1 extends to bone-related disorders. patsnap.com For instance, in multiple myeloma, DKK1 produced by cancer cells inhibits the activity of osteoblasts, the cells responsible for bone formation, contributing to the development of osteolytic lesions. nih.gov Pharmacological inhibition of DKK1 has been shown to prevent bone loss and increase bone strength in preclinical models. tamhsc.edu This makes DKK1 a viable target for mitigating metastatic osteolytic lesions associated with cancers such as prostate and breast cancer. tamhsc.edu

Furthermore, DKK1 modulation is being explored for its potential in treating neurodegenerative diseases like Alzheimer's disease, where promoting neurogenesis and protecting against neuronal loss are critical. patsnap.com The protein's involvement in various signaling pathways, including the c-Jun NH2-terminal kinase (JNK) pathway, further underscores its multifaceted role and potential as a therapeutic target across a spectrum of diseases. frontiersin.org

Investigational Approaches for DKK1 Inhibition or Modulation

A variety of strategies are being investigated to inhibit or modulate the activity of DKK1, ranging from monoclonal antibodies to nucleic acid-based approaches. These approaches aim to either directly neutralize the DKK1 protein, block its interaction with its receptors, or suppress its expression at the genetic level. frontiersin.orgnih.gov

Small Molecule Inhibitors Targeting DKK1 Pathways

Small molecule inhibitors offer an alternative approach to targeting DKK1-mediated signaling. frontiersin.orgnih.gov These compounds can be designed to interfere with the interaction between DKK1 and its receptors or to modulate downstream signaling pathways. scbt.comnih.gov

One such small molecule, NCI8642, has been identified as an inhibitor of the interaction between DKK1 and its co-receptor LRP6. nih.gov By disrupting this interaction, NCI8642 can prevent DKK1 from inhibiting the Wnt/β-catenin signaling pathway. nih.gov Other small molecules, such as LGK 974, target enzymes like Porcupine, which are involved in the secretion and activity of Wnt ligands, indirectly affecting DKK1's influence on the pathway. scbt.com Natural compounds like curcumin (B1669340) have also shown potential in inhibiting DKK1 expression. scbt.com

Research in this area is ongoing, with a focus on discovering and developing more potent and specific small molecule inhibitors of DKK1. cusabio.com

Table 2: Examples of Small Molecule Inhibitors Affecting DKK1 Pathways

CompoundTarget/MechanismPotential Application
NCI8642 Inhibits the DKK1-LRP6 interaction. nih.govDiseases with dysregulated Wnt signaling.
LGK 974 Inhibits Porcupine, an enzyme in the Wnt signaling pathway. scbt.comCancers with aberrant Wnt signaling.
Gallocyanine Interacts with DKK1, potentially through hydrogen bonding and π-π stacking. scbt.comModulating DKK1 activity.
Curcumin Inhibits DKK1 expression through effects on Wnt signaling. scbt.comCancers and other diseases with elevated DKK1.

Nucleic Acid-Based Strategies (e.g., siRNA, shRNA)

Nucleic acid-based strategies, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), provide a means to silence the expression of the DKK1 gene directly. frontiersin.orgscbt.com These molecules can be designed to be highly specific for the DKK1 mRNA, leading to its degradation and a subsequent reduction in DKK1 protein levels. nih.govyoutube.com

Both siRNA and shRNA have been explored as tools to study the function of DKK1 and as potential therapeutic agents. scbt.comnih.gov While siRNA offers transient gene silencing, shRNA can be integrated into the host cell's genome for more stable and long-term knockdown of gene expression. youtube.comyoutube.com The development of effective delivery systems is a key challenge for the therapeutic application of these nucleic acid-based strategies. nih.gov

Peptide-Based Therapeutic Approaches, Including Immunotherapy Utilizing DKK1 (20-29)

Peptide-based therapies represent another promising avenue for targeting DKK1. This includes the development of peptide vaccines and immunotherapies that utilize specific epitopes of the DKK1 protein. frontiersin.orgnih.gov

One area of focus has been the identification of immunogenic peptides from DKK1 that can elicit a robust anti-tumor immune response. For instance, a DKK1 long peptide, DKK13-76-LP, has been shown to induce both CD4+ and CD8+ T-cell responses against DKK1-expressing tumor cells. nih.gov This peptide has demonstrated the ability to stimulate T cells from multiple myeloma patients to effectively lyse their own cancer cells. nih.gov

Furthermore, research has explored the use of specific DKK1 peptides, such as those corresponding to amino acids 20-29, in the context of immunotherapy. bmj.comaacrjournals.org Monoclonal antibodies have been generated to recognize the DKK1 P20 peptide when presented by HLA-A2 molecules on cancer cells, leading to their targeted destruction. bmj.comaacrjournals.org These peptide-based approaches hold the potential to create highly specific and effective cancer immunotherapies. frontiersin.org

Development of Combination Therapeutic Strategies Involving DKK1 Modulation

To enhance the efficacy of anti-cancer treatments, researchers are increasingly exploring combination therapies that involve the modulation of DKK1 alongside other therapeutic agents. frontiersin.orgnih.gov The rationale behind this approach is that targeting multiple pathways simultaneously can lead to synergistic effects and overcome potential resistance mechanisms. researchgate.net

A promising strategy is the combination of anti-DKK1 antibodies with immune checkpoint inhibitors, such as anti-PD-1 antibodies. frontiersin.orgresearchgate.net Clinical trial data has suggested that the combination of DKN-01 with pembrolizumab (B1139204) enhances antitumor activity, particularly in patients with tumors that have high DKK1 expression. aacrjournals.org This combination is thought to work by modulating the tumor microenvironment and enhancing the anti-tumor immune response. researchgate.net

Other combination strategies include pairing DKK1 inhibitors with standard chemotherapy regimens. ascopubs.org For example, a phase I study evaluated the safety and efficacy of DKN-01 in combination with gemcitabine (B846) and cisplatin (B142131) for advanced biliary tract cancer. ascopubs.org Additionally, combining DKK1-A2 monoclonal antibodies with drugs like lenalidomide (B1683929) has shown additive therapeutic effects in preclinical models, suggesting a potential clinical development path. aacrjournals.org The development of these combination therapies, guided by biomarker analysis, holds the potential to improve outcomes for patients with a variety of cancers. nih.gov

Another novel combination immunotherapy strategy involves DKK1 inhibition with NKG2D-CAR-T cells for the treatment of gastric cancer. nih.gov Inhibition of DKK1 was found to upregulate the expression of NKG2D ligands on gastric cancer cells, thereby enhancing the tumor-killing ability of NKG2D-CAR-T cells. nih.gov

Challenges in Translating DKK1-Targeting Research into Clinical Applications

The journey of translating Dickkopf-related protein 1 (DKK1) targeting therapies from preclinical research to clinical use is fraught with challenges. A primary hurdle is the dual and often contradictory role of DKK1 in cancer. Depending on the cellular context and tumor type, DKK1 can function as either a tumor suppressor or a promoter of tumor growth, which complicates the development of a universally applicable therapeutic strategy. nih.govmdpi.comnih.govdovepress.com For instance, while high DKK1 expression is linked to poor prognosis in many cancers, it has been associated with a protective effect in colorectal cancer. dovepress.comnih.gov

Another significant challenge lies in the complexity of the Wnt signaling pathway, which DKK1 modulates. mdpi.comnih.gov This pathway is crucial for numerous physiological processes, and its inhibition requires a nuanced approach to avoid unintended consequences. The efficacy of some DKK1 inhibitors also appears to be dependent on the host's immune system. For example, the anti-tumor effect of the monoclonal antibody mDKN-01 in certain models requires the presence of functional NK cells, suggesting that patient immune status could be a critical variable. nih.gov

Furthermore, the development of reliable biomarkers to identify patients who are most likely to benefit from DKK1-targeted therapies is essential but still in progress. tandfonline.comnih.gov While high DKK1 expression shows promise for predicting response to the antibody DKN-01, more robust and standardized methods for measuring its expression and activity are needed. leaptx.comresearchgate.net Finally, external factors, including market conditions, can impact the progression of clinical trials, as was the case with the DKK1 antibody sirexatamab, where a trial was wound down despite showing positive results. biospace.com

Unexplored Mechanisms and Context-Dependent Roles of DKK1 in Health and Disease

The biological functions of DKK1 are multifaceted and heavily dependent on the specific cellular and tissue environment. Its role in cancer is a prime example of this context-dependency, where it can either suppress or promote malignancy. nih.govdovepress.comnih.gov This dual role suggests that the tumor microenvironment and the specific phenotype of the cancer cells are critical determinants of DKK1's ultimate effect. nih.gov

While DKK1 is best known as an antagonist of the canonical Wnt/β-catenin pathway, research has uncovered less understood mechanisms of action. uniprot.org DKK1 can also act in a β-catenin-independent manner, though the specifics of this signaling are not yet well-defined. mdpi.com A novel mechanism has been identified wherein DKK1 regulates cell polarity and the integrity of cell-to-cell adhesions, a function that is independent of its impact on β-catenin and may be relevant to its role in cancer metastasis and neurodegenerative diseases. devneuro.org

The immunomodulatory function of DKK1 is another emerging area of research. Studies have shown that DKK1 can regulate the accumulation and function of myeloid-derived suppressor cells (MDSCs), thereby creating an immune-suppressive environment that fosters tumor growth. nih.govrupress.org The precise mechanisms by which various therapeutic compounds, particularly small molecules, inhibit DKK1 function also require further clarification to be fully leveraged. nih.gov This complexity underscores the need for continued investigation into the diverse and context-specific roles of DKK1 in both health and various disease states, including cancer, bone disorders, and fibrosis. nih.govnih.gov

Potential for Personalized Medicine Approaches Based on DKK1 Expression and Activity

The variable expression and function of DKK1 across different diseases and individuals highlight its potential as a cornerstone for personalized medicine. Elevated DKK1 expression has been identified as a prognostic biomarker in several cancers, including head and neck squamous cell carcinoma (HNSCC), where it often correlates with poorer clinical outcomes. tandfonline.comnih.gov This allows for the stratification of patients into different risk categories, enabling more intensive monitoring and potentially more aggressive treatment strategies for those with high DKK1 levels. tandfonline.com

Beyond prognosis, DKK1 expression is emerging as a predictive biomarker for response to targeted therapies. Clinical studies have demonstrated that patients with tumors expressing high levels of DKK1 show a better response to the anti-DKK1 antibody DKN-01. leaptx.comresearchgate.net This suggests that screening patients for DKK1 expression could be a key step in personalizing treatment plans and improving therapeutic efficacy. leaptx.com In some cases, Wnt pathway activating mutations have been shown to correlate with high tumoral DKK1 expression, offering another potential biomarker for selecting patients for DKK1-targeted therapy. leaptx.com

The diagnostic utility of DKK1 is also being explored. For instance, in hepatocellular carcinoma (HCC), measuring serum DKK1 can supplement traditional biomarkers like alpha-fetoprotein (AFP), thereby improving the diagnostic accuracy, especially for patients with AFP-negative tumors. researchgate.net The integration of DKK1 analysis into clinical practice represents a promising move toward more precise and effective management of various cancers. tandfonline.com

Application AreaKey FindingAssociated Cancer(s)Reference
Prognostic BiomarkerElevated DKK1 expression is associated with poorer overall and progression-free survival.Head and Neck Squamous Cell Carcinoma (HNSCC) tandfonline.com
Predictive BiomarkerHigh DKK1-expressing tumors show greater clinical activity in response to DKN-01 therapy.Endometrial Carcinoma, Gynecologic Cancers leaptx.comresearchgate.net
Diagnostic BiomarkerSerum DKK1 can be used with AFP to improve diagnostic accuracy for HCC.Hepatocellular Carcinoma (HCC) researchgate.net
Patient StratificationDKK1 levels can help identify high-risk patients who may require more intensive monitoring or aggressive treatment.HNSCC tandfonline.com

Future Research on the Precise Biological Roles of Dickkopf-related protein 1 (20-29) Beyond its Immunotherapeutic Context

There is currently a significant lack of research focused specifically on the biological functions of the Dickkopf-related protein 1 (20-29) peptide fragment. The majority of existing studies investigate the full-length DKK1 protein, a 266-amino acid molecule. nih.gov According to protein databases, the amino acid sequence 20-29 falls within the signal peptide region of the DKK1 precursor protein, which is typically cleaved and degraded during the protein's secretion process. uniprot.org

Therefore, a crucial first step for future research is to determine if the (20-29) fragment exists as a stable, independent molecule in biological systems. Investigating whether this peptide is generated in vivo and if it can be detected in tissues or circulation is fundamental before any functional roles can be ascribed to it.

Should the DKK1 (20-29) peptide be found to be a stable entity, subsequent research could explore a range of potential biological roles beyond any presumed immunotherapeutic context. This could include:

Novel Receptor Interactions: Investigating whether this small peptide can bind to and signal through receptors other than the known DKK1 partners (LRP5/6 and Kremen), potentially mediating unique cellular responses.

Role in Bone Homeostasis and Disease: Given the full-length protein's critical role in bone formation and diseases like multiple myeloma and erosive arthritis, research could examine if the (20-29) fragment has any direct effects on osteoblasts, osteoclasts, or mesenchymal stem cells. nih.gov

Involvement in Neurodegeneration: DKK1 has been implicated in Alzheimer's disease and synaptic loss. devneuro.orgnih.gov Future studies could explore whether the (20-29) fragment plays any part in these neuropathological processes, perhaps by influencing synaptic adhesion or neuronal apoptosis. devneuro.org

Function in Fibrosis: The Wnt pathway and DKK1 are involved in fibrotic processes in organs like the liver, lungs, and kidneys. nih.gov It would be valuable to determine if the (20-29) peptide has any pro-fibrotic or anti-fibrotic activity independent of the larger DKK1 protein.

Proposed Research AreaKey Research QuestionRationale based on Full-Length DKK1
In Vivo ExistenceIs the DKK1 (20-29) fragment a stable, detectable molecule in biological fluids or tissues?This is a fundamental prerequisite for any biological function, as this sequence is part of the signal peptide.
Bone BiologyDoes the fragment influence the differentiation or activity of bone cells (osteoblasts, osteoclasts)?Full-length DKK1 is a key regulator of bone remodeling and is implicated in bone diseases. nih.gov
NeurobiologyCan the fragment affect synaptic integrity, neuronal health, or contribute to neurodegenerative processes?Full-length DKK1 is linked to Alzheimer's disease and synaptic loss. devneuro.org
Fibrotic DiseasesDoes the fragment have any pro- or anti-fibrotic effects in tissues such as the liver, lung, or kidney?Full-length DKK1 is involved in the regulation of fibrosis. nih.gov

Q & A

Q. What is the functional significance of the amino acid residues 20-29 in Dickkopf-related protein 1 (DKK1) within Wnt signaling modulation?

The residues 20-29 of DKK1 are critical for its inhibitory interaction with Wnt ligands, particularly LRP5/6 co-receptors, which disrupts canonical Wnt/β-catenin signaling. Methodologically, mutagenesis studies combined with luciferase reporter assays can validate this region’s role. For example, RNA-seq data from dental pulp stem cells (hDPSCs) showed DKK1 overexpression downregulates Wnt pathway genes, confirming its antagonistic function .

Q. Which quantitative methods are recommended for detecting DKK1 (20-29) in plasma or cerebrospinal fluid?

Targeted proteomics techniques like Multiple Reaction Monitoring Mass Spectrometry (MRM-MS) provide high sensitivity for low-abundance DKK1 peptides in complex biofluids. ELISA remains a robust alternative; for instance, anti-DKK1 antibodies coupled to magnetic beads enable enrichment prior to detection . Ensure validation with spike-in controls to confirm specificity for the 20-29 epitope .

Q. What in vitro models are suitable for studying DKK1 (20-29) in bone metabolism?

Osteoblast cell lines (e.g., MC3T3-E1) treated with recombinant DKK1 (20-29) can assess mineralization outcomes via Alizarin Red staining. Co-culture systems with osteoclasts further elucidate crosstalk between Wnt inhibition and RANKL signaling .

Advanced Research Questions

Q. How can researchers design experiments to assess the binding affinity of DKK1 (20-29) to Wnt ligands?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative binding kinetics. For example, immobilize recombinant DKK1 (20-29) on an SPR chip and measure interactions with purified Wnt3a. Complement with molecular docking simulations to map residue-specific contacts .

Q. How to address discrepancies in DKK1 (20-29) expression levels across neurodegenerative disease models?

Variability may arise from differences in sample preparation (e.g., protease inhibitors) or disease staging. Standardize protocols using pooled controls and validate findings across orthogonal methods (e.g., MRM-MS vs. ELISA). Meta-analyses of Alzheimer’s cohorts should stratify patients by biomarkers like Aβ42 to contextualize DKK1 dynamics .

Q. What strategies optimize RNA-seq data to identify downstream targets of DKK1 (20-29) in cellular models?

Perform differential gene expression analysis (e.g., DESeq2) on DKK1-overexpressing cells, followed by KEGG pathway enrichment. Focus on Wnt-related genes (e.g., AXIN2, TCF7). Validate candidates via qPCR and functional assays (e.g., β-catenin nuclear translocation) .

Q. How to validate antibody specificity for DKK1 (20-29) in immunohistochemistry?

Use peptide-blocking assays: pre-incubate antibodies with excess DKK1 (20-29) peptide. Loss of staining confirms specificity. Include knockout cell lines or tissues as negative controls. Cross-reference with Western blotting to ensure no cross-reactivity with homologous proteins like DKK2 .

Q. How to apply PICOT frameworks for clinical studies investigating DKK1 (20-29) as a biomarker?

  • Population (P): Adults with early-stage Alzheimer’s disease.
  • Intervention (I): Measurement of CSF DKK1 (20-29) levels.
  • Comparison (C): Age-matched healthy controls.
  • Outcome (O): Correlation with cognitive decline (MMSE scores).
  • Time (T): Longitudinal assessment over 24 months. This structure ensures feasibility and aligns with ethical guidelines for biomarker validation .

Q. What statistical approaches are recommended for meta-analyses of DKK1 (20-29) levels in Alzheimer’s cohorts?

Use random-effects models to account for heterogeneity across studies. Assess publication bias via funnel plots and Egger’s test. Stratify by assay type (ELISA vs. MS) and adjust for confounding variables (e.g., APOE4 status) using multivariate regression .

Q. How do post-translational modifications (PTMs) influence DKK1 (20-29) activity in cancer microenvironments?

Phosphorylation (e.g., at Ser30) or glycosylation near the 20-29 region may alter DKK1’s binding capacity. Employ PTM-specific antibodies or mass spectrometry (e.g., LC-MS/MS with TiO2 enrichment for phosphopeptides) to map modifications. Functional assays in cancer cell lines (e.g., migration/invasion) can link PTMs to phenotypic outcomes .

Methodological Notes

  • Data Contradictions: Conflicting results in DKK1 levels may reflect assay sensitivity (e.g., ELISA vs. MS detection limits) or biological variability (e.g., circadian rhythms in Wnt activity). Always report coefficient of variation (CV) for replicates .
  • Experimental Design: Pilot studies using power analysis (α=0.05, β=0.2) ensure adequate sample sizes. For animal models, consider DKK1’s pleiotropic effects (e.g., bone vs. neural tissues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.